Hsd17B13-IN-63
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H15Cl2F5N4O4 |
|---|---|
Molecular Weight |
589.3 g/mol |
IUPAC Name |
4,6-dichloro-N-[2-(difluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C24H15Cl2F5N4O4/c1-10-6-7-13(33-22(37)14-8-12(25)18(36)19(26)32-14)16-17(10)34-21(20(27)28)35(23(16)38)9-11-4-2-3-5-15(11)39-24(29,30)31/h2-8,20,36H,9H2,1H3,(H,33,37) |
InChI Key |
XBVFJWTULVQMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C(F)F)CC4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-63: An In-Depth Technical Guide to Target Engagement in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data associated with confirming the target engagement of Hsd17B13-IN-63, a representative potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in hepatocytes. The information presented herein is synthesized from publicly available data on well-characterized HSD17B13 inhibitors, such as BI-3231, and serves as a practical framework for researchers in the field.
Introduction to HSD17B13 as a Therapeutic Target
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and cirrhosis.[2] This has positioned HSD17B13 as a promising therapeutic target for these conditions. The development of potent and selective small molecule inhibitors is a key strategy to pharmacologically mimic the protective effects of these genetic variants.
This compound is presented here as a representative inhibitor designed to engage and modulate the activity of HSD17B13 within hepatocytes. Verifying that a compound reaches and binds to its intended target in a cellular context is a critical step in drug discovery. This guide outlines the essential experimental protocols and data presentation formats for assessing the target engagement of HSD17B13 inhibitors in hepatocytes.
Quantitative Data Summary
The following tables summarize the key quantitative data for a representative HSD17B13 inhibitor, referred to as this compound. This data is modeled after the publicly available information for the potent and selective HSD17B13 inhibitor, BI-3231.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | K_i_ (nM) | Notes |
| Human HSD17B13 | Enzymatic | 1 | 0.7 ± 0.2 | Potent inhibition of the human enzyme.[3][4] |
| Mouse HSD17B13 | Enzymatic | 13 | - | High potency against the mouse ortholog.[3] |
| Human HSD17B11 | Enzymatic | >10,000 | - | Demonstrates high selectivity against the closest homolog.[5] |
Table 2: Cellular Activity and Target Engagement of this compound
| Cell Line | Assay Type | Endpoint | IC50 (nM) | Notes |
| HEK293 (overexpressing hHSD17B13) | Cellular Enzymatic Activity | Inhibition of estradiol conversion | 11 ± 5 | Confirms cell permeability and activity in a cellular context.[4] |
| Human Hepatocytes | Thermal Shift Assay (CETSA) | Thermal Stabilization (T_m_ shift) | - | Confirms direct target binding in a relevant cell type. A significant thermal shift of 16.7 K was observed.[2][6] |
| HepG2 and Primary Mouse Hepatocytes | Lipotoxicity Assay | Reduction of triglyceride accumulation | - | Demonstrates functional effect in a disease-relevant model.[7][8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways, experimental workflows, and logical relationships relevant to this compound.
Caption: HSD17B13 signaling in hepatocytes.
Caption: CETSA experimental workflow.
Caption: Logic of HSD17B13 inhibition.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and is designed to confirm the direct binding of this compound to HSD17B13 in intact hepatocytes.[9][10]
Objective: To determine if this compound binding to HSD17B13 increases the protein's thermal stability.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes.
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
PCR tubes or 96-well PCR plate.
-
Thermocycler.
-
Centrifuge.
-
Equipment for protein quantification (e.g., BCA assay).
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies against HSD17B13 and a loading control like GAPDH).
Procedure:
-
Cell Culture and Treatment:
-
Culture hepatocytes to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heating Step:
-
After treatment, harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations for all samples.
-
Analyze the amount of soluble HSD17B13 in each sample by Western blotting using a specific anti-HSD17B13 antibody. Also, probe for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble HSD17B13 as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Cellular Enzymatic Activity Assay
This protocol measures the ability of this compound to inhibit the enzymatic activity of HSD17B13 in a cellular context.
Objective: To quantify the potency of this compound in inhibiting HSD17B13's enzymatic activity within cells.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13.
-
Cell culture medium.
-
This compound serial dilutions in DMSO.
-
Substrate (e.g., estradiol).
-
Assay buffer.
-
Detection reagents for the product (e.g., estrone) or the cofactor conversion (e.g., NADH). A commercial kit like NAD-Glo™ can be used.[11]
-
96-well or 384-well assay plates.
-
Plate reader for luminescence or fluorescence detection.
Procedure:
-
Cell Plating:
-
Seed the HSD17B13-expressing HEK293 cells in assay plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 1 hour).
-
-
Enzymatic Reaction:
-
Add the substrate (e.g., estradiol) and cofactor (NAD+) to the cells to initiate the enzymatic reaction.
-
Incubate for a predetermined time at 37°C.
-
-
Detection:
-
Lyse the cells and measure the amount of product formed or cofactor consumed using a suitable detection method. For instance, if using a luminescence-based NADH detection kit, add the detection reagent and measure the luminescent signal with a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This technical guide provides a framework for assessing the target engagement of Hsd17B13 inhibitors in hepatocytes, using this compound as a representative example. The combination of quantitative data from in vitro and cellular assays, detailed experimental protocols for key target engagement studies like CETSA, and visual representations of the underlying biological context offers a comprehensive resource for researchers. By following these methodologies, scientists can effectively characterize the interaction of novel inhibitors with HSD17B13 in a physiologically relevant setting, a crucial step in the development of new therapeutics for chronic liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
HSD17B13 Inhibition and its Impact on Lipid Droplet Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases. This enzyme, predominantly expressed in hepatocytes and associated with lipid droplets, is implicated in the progression of liver pathology. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the development of non-alcoholic steatohepatitis (NASH) and fibrosis. This has spurred the development of small molecule inhibitors to pharmacologically replicate this protective effect. This technical guide provides an in-depth analysis of the effects of HSD17B13 inhibition on lipid droplet metabolism, with a focus on the well-characterized inhibitor BI-3231 as a representative molecule in the absence of public data on "Hsd17B13-IN-63".
Introduction to HSD17B13
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, enzymes known for their role in steroid and lipid metabolism.[1][2] HSD17B13 is specifically localized to the surface of lipid droplets within hepatocytes.[3][4] Its expression is significantly upregulated in patients with NAFLD.[4] While its precise physiological function is still under investigation, evidence suggests it plays a role in hepatic lipid homeostasis. Overexpression of HSD17B13 in mouse models leads to increased lipid accumulation in the liver, whereas its inhibition is being explored as a therapeutic strategy.[4]
The Role of HSD17B13 Inhibition in Lipid Droplet Metabolism
The development of potent and selective HSD17B13 inhibitors has provided valuable tools to probe its function and therapeutic potential. One such inhibitor is BI-3231, which has been extensively studied in preclinical models.[1][3][5]
Quantitative Effects of HSD17B13 Inhibition
The inhibitory activity of compounds against HSD17B13 is typically quantified by their half-maximal inhibitory concentration (IC50). For BI-3231, the following values have been reported:
| Compound | Target | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 (hHSD17B13) | 1 | [6] |
| BI-3231 | Mouse HSD17B13 (mHSD17B13) | 13 | [6] |
Studies using BI-3231 have demonstrated its ability to modulate lipid metabolism in hepatocytes subjected to lipotoxic stress. Treatment with BI-3231 has been shown to significantly decrease the accumulation of triglycerides in both human and mouse hepatocytes.[1][5] This effect is accompanied by improvements in cell proliferation and lipid homeostasis.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on HSD17B13 inhibition.
HSD17B13 Enzyme Inhibition Assay
This assay is fundamental to determining the potency of an inhibitor.
-
Objective: To measure the in vitro inhibitory activity of a compound against HSD17B13.
-
Principle: The assay measures the enzymatic conversion of a substrate by HSD17B13 in the presence of the cofactor NAD+. The reduction of NAD+ to NADH is monitored, and the inhibitory effect of the compound is calculated.
-
Materials:
-
Recombinant human or mouse HSD17B13 enzyme.
-
Substrate (e.g., β-estradiol or Leukotriene B4).[7]
-
Cofactor: NAD+.
-
Test compound (e.g., BI-3231).
-
Assay buffer.
-
Plate reader capable of measuring absorbance or fluorescence changes associated with NADH production.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the assay buffer, HSD17B13 enzyme, NAD+, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate the plate at a controlled temperature.
-
Monitor the production of NADH over time using the plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Lipotoxicity and Lipid Accumulation Assay
This assay assesses the effect of HSD17B13 inhibition on lipid accumulation in a cellular model of NAFLD.
-
Objective: To evaluate the ability of an HSD17B13 inhibitor to reduce lipid droplet accumulation in hepatocytes under lipotoxic conditions.
-
Cell Lines: Human hepatoma cell line (e.g., HepG2) or primary mouse hepatocytes.[1][5]
-
Materials:
-
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere.
-
Induce lipotoxicity by treating the cells with palmitic acid.
-
Co-incubate the cells with the test compound at various concentrations.
-
After the incubation period, fix the cells.
-
Stain the cells with a lipid-specific dye (e.g., Nile Red).
-
Capture images using a fluorescence microscope.
-
Quantify the lipid droplet area or intensity per cell using image analysis software.
-
Alternatively, lyse the cells and measure the total triglyceride content using a commercially available kit.
-
Signaling Pathways and Experimental Workflows
The precise signaling pathways through which HSD17B13 influences lipid metabolism are still being elucidated. However, its localization to lipid droplets suggests a direct role in their dynamics. Inhibition of HSD17B13 likely impacts the enzymatic activity responsible for modifying lipid substrates on the droplet surface.
Below are diagrams illustrating the experimental workflow for evaluating an HSD17B13 inhibitor and a proposed signaling pathway.
Workflow for preclinical evaluation of an HSD17B13 inhibitor.
Proposed mechanism of HSD17B13 inhibition on lipid droplet metabolism.
Conclusion and Future Directions
The inhibition of HSD17B13 presents a promising therapeutic strategy for NAFLD and related liver diseases. The available data on inhibitors like BI-3231 demonstrate a clear impact on reducing hepatocyte lipid accumulation under lipotoxic conditions.[1][5] Future research will need to further elucidate the precise molecular mechanisms by which HSD17B13 regulates lipid droplet metabolism and the full therapeutic potential of its inhibition in more complex in vivo models of liver disease. The development of additional specific and potent inhibitors will be crucial for advancing our understanding and translating these findings into clinical applications. Other inhibitors, such as INI-822, are already progressing into clinical development, highlighting the significant interest in this target.[8][9]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Pardon Our Interruption [opnme.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 9. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
Introduction: Targeting Hydroxysteroid 17-β Dehydrogenase 13 (HSD17B13)
An In-depth Technical Guide on the Discovery and Synthesis of a Potent HSD17B13 Inhibitor: BI-3231
A Note on the Subject Compound: While the initial request specified "Hsd17B13-IN-63," a thorough review of publicly available scientific literature reveals limited in-depth information regarding its discovery, synthesis, and detailed experimental data required for a comprehensive technical guide. Conversely, the HSD17B13 inhibitor, BI-3231, is extensively characterized in multiple peer-reviewed publications, with detailed methodologies and data available. Therefore, to fulfill the core requirements of this request for an in-depth technical guide, this document will focus on the discovery and synthesis of BI-3231 as a representative potent and selective HSD17B13 inhibitor.
Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][3] These genetic findings have highlighted HSD17B13 as a promising therapeutic target for the treatment of these conditions. The development of potent and selective small molecule inhibitors of HSD17B13 is therefore a key focus of research for pharmaceutical intervention in chronic liver disease.
The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 is implicated in hepatic lipid metabolism.[4] Its expression is upregulated in patients with NAFLD.[1] The enzyme is known to be involved in pathways concerning steroids, proinflammatory lipid mediators, and retinol.[3] Inhibition of HSD17B13 is hypothesized to mimic the protective effects observed in individuals with loss-of-function genetic variants, thereby mitigating the progression of liver disease.
Discovery of BI-3231
BI-3231 was identified through a high-throughput screening (HTS) campaign aimed at discovering novel inhibitors of HSD17B13.[2][5] The screening utilized a biochemical assay with estradiol as a substrate.[2] The initial screening hit, a weakly active compound, underwent subsequent optimization to improve its functional and physicochemical properties, ultimately leading to the discovery of BI-3231 (also referred to as compound 45 in the primary literature).[2][5]
From Hit to Lead: The Optimization Process
The optimization process focused on improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies led to key modifications of the initial hit compound. For instance, the introduction of a 2,6-difluoro substitution on a phenol moiety was found to be optimal for achieving double-digit nanomolar potency in enzymatic and cellular assays.[2][5]
Synthesis of BI-3231
The synthesis of BI-3231 is a multi-step process starting from commercially available precursors.[2][5] The following is a detailed description of the synthetic route.
Synthetic Scheme
The synthesis of BI-3231 can be accomplished in four main steps, as outlined in the literature.[2][5] The process involves the preparation of a key mesylate intermediate, followed by alkylation and a final Suzuki coupling reaction.
Caption: Synthetic workflow for BI-3231.
Experimental Protocol for Synthesis
A detailed, step-by-step protocol for the synthesis of BI-3231 is provided below, based on published methods.[2][5]
Step 1: Mesylation of Alcohol 45A
-
To a solution of alcohol 45A in a suitable solvent (e.g., dichloromethane), add triethylamine.
-
Cool the reaction mixture to 0 °C.
-
Add methanesulfonyl chloride dropwise.
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield mesylate 45B .
Step 2: Alkylation of Thymine 45C
-
To a solution of thymine 45C in a suitable solvent (e.g., dimethylformamide), add a base such as potassium carbonate.
-
Add the mesylate 45B to the reaction mixture.
-
Heat the reaction and stir until completion (monitored by TLC).
-
After cooling to room temperature, add water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the alkylated intermediate 45D .
Step 3: Alkylation of Intermediate 45D
-
To a solution of 45D in a suitable solvent, add a base.
-
Add ethyl iodide and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, work up the reaction as described in the previous steps to obtain the intermediate for Suzuki coupling.
Step 4: Suzuki Coupling
-
To a degassed mixture of the intermediate from Step 3 and boronic acid 45F in a suitable solvent system (e.g., a mixture of dioxane and water), add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., sodium carbonate).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography to afford the final compound, BI-3231 .
Quantitative Data
The following tables summarize the key quantitative data for BI-3231 from in vitro and in vivo studies.
Table 1: In Vitro Activity of BI-3231
| Parameter | Species | Value | Reference |
| IC₅₀ | Human HSD17B13 | 1 nM | [6][7] |
| Mouse HSD17B13 | 13 nM | [6][7] | |
| Kᵢ | Human HSD17B13 | 0.7 ± 0.2 nM | [7][8] |
| Cellular IC₅₀ | Human HSD17B13 (HEK cells) | 11 ± 5 nM | [9] |
| Selectivity | HSD17B11 | >10 µM | [8][9] |
| Thermal Shift (ΔTm) | Human HSD17B13 (+NAD⁺) | 16.7 K | [8] |
Table 2: In Vivo Pharmacokinetic Properties of BI-3231 in Mice
| Route of Administration | Dose | Key Findings | Reference |
| Intravenous (IV) | 5 µM/kg | Rapid plasma clearance | [2][9] |
| Oral (PO) | 50 µM/kg | Low oral bioavailability (10%) | [2][9] |
| Subcutaneous (SC) | 80 µM/kg | Increased bioavailability compared to oral | [2] |
| Tissue Distribution | N/A | Strong accumulation in the liver | [2] |
Experimental Protocols for Key Assays
Detailed methodologies for the key experiments used to characterize BI-3231 are provided below.
HSD17B13 Enzymatic Assay
This assay is used to determine the in vitro potency of inhibitors against HSD17B13.
Caption: Workflow for the HSD17B13 enzymatic assay.
Protocol:
-
Prepare an assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20).
-
Add recombinant human or mouse HSD17B13 to the wells of a microtiter plate.
-
Add serial dilutions of the test compound (BI-3231) or DMSO as a control.
-
Initiate the reaction by adding a mixture of the substrate (e.g., estradiol) and the cofactor NAD⁺.
-
Incubate the plate at room temperature for a defined period.
-
Stop the reaction and measure the formation of the product (estrone) or the consumption of the cofactor (NADH) using a suitable detection method (e.g., mass spectrometry or a luminescence-based assay).[2]
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular HSD17B13 Assay
This assay measures the ability of an inhibitor to block HSD17B13 activity within a cellular context.
Protocol:
-
Seed human embryonic kidney (HEK) cells stably overexpressing HSD17B13 in a multi-well plate.
-
After cell attachment, replace the medium with fresh medium containing serial dilutions of the test compound (BI-3231) or DMSO.
-
Add the substrate (e.g., estradiol) to the cells.
-
Incubate for a specified time at 37°C in a CO₂ incubator.
-
Collect the supernatant and quantify the amount of product (estrone) formed, typically by mass spectrometry.
-
Perform a cell viability assay (e.g., CellTiter-Glo) on the remaining cells to account for any cytotoxic effects of the compound.[2]
-
Calculate the cellular IC₅₀ value.
Thermal Shift Assay (nanoDSF)
This biophysical assay confirms the direct binding of an inhibitor to the target protein.
Protocol:
-
Mix the recombinant HSD17B13 protein with the test compound (BI-3231) and the cofactor NAD⁺ in a suitable buffer. A control sample with DMSO is also prepared.
-
Load the samples into capillaries.
-
Place the capillaries in a nanoDSF instrument.
-
Apply a thermal ramp, gradually increasing the temperature.
-
Monitor the intrinsic tryptophan fluorescence of the protein at two wavelengths (e.g., 330 nm and 350 nm).
-
The melting temperature (Tm) is determined from the inflection point of the fluorescence ratio curve. A significant increase in Tm in the presence of the compound compared to the control indicates binding and stabilization of the protein.[2]
Signaling Pathways and Mechanism of Action
BI-3231 exhibits an uncompetitive mode of inhibition with respect to the cofactor NAD⁺.[2][9] This means that BI-3231 preferentially binds to the enzyme-cofactor complex (HSD17B13-NAD⁺). The binding of NAD⁺ to HSD17B13 appears to be a prerequisite for the binding of BI-3231.[9] Computational modeling suggests that the phenol group of BI-3231 interacts with key residues in the catalytic triad of the enzyme, and this interaction is stabilized by the presence of NAD⁺.[5][10]
Caption: HSD17B13 pathway and the mechanism of BI-3231 inhibition.
Conclusion
BI-3231 is a potent and selective inhibitor of HSD17B13 that has been extensively characterized through a variety of in vitro and in vivo studies.[2][7][11] Its discovery and detailed profiling provide a valuable chemical probe for further elucidating the biological functions of HSD17B13 and for assessing the therapeutic potential of HSD17B13 inhibition in chronic liver diseases. The synthesis of BI-3231 is well-documented, allowing for its accessibility to the broader research community. While its pharmacokinetic properties may require further optimization for clinical development, BI-3231 stands as a cornerstone in the exploration of HSD17B13 as a therapeutic target.[2]
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 8. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 9. Pardon Our Interruption [opnme.com]
- 10. researchgate.net [researchgate.net]
- 11. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
HSD17B13 Inhibition in Non-Alcoholic Fatty Liver Disease: A Technical Overview
Disclaimer: As of November 2025, publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "Hsd17B13-IN-63". This technical guide will, therefore, provide a comprehensive overview of the role of the enzyme Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) in Non-Alcoholic Fatty Liver Disease (NAFLD) and the therapeutic strategy of its inhibition, using data from publicly disclosed inhibitors as illustrative examples.
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a substantial number of patients progressing to the more severe non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][3] The genetic validation of HSD17B13 as a key player in the progression of NAFLD has positioned it as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and advanced liver disease.[1][2][3][4][5] This has spurred the development of inhibitors aimed at mimicking this protective effect. This document provides a technical guide for researchers and drug development professionals on the role of HSD17B13 in NAFLD, the mechanism of its inhibition, and the methodologies used to evaluate potential therapeutic agents.
HSD17B13: A Genetically Validated Target in NAFLD
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][4][6][7] Its precise physiological function is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][2] The enzyme is also implicated in the metabolism of other steroids and lipid species.[1][8][9]
The most compelling evidence for HSD17B13's role in NAFLD comes from human genetics. A splice variant, rs72613567, results in a loss of HSD17B13 function and is strongly associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and cirrhosis.[1][2][4][5] Individuals carrying this variant exhibit less severe liver inflammation and ballooning.[1][10][11] This protective phenotype, despite not affecting the initial accumulation of fat in the liver (steatosis), points to a critical role for HSD17B13 in the inflammatory and fibrotic processes that drive NAFLD progression.[10][12]
Signaling Pathways and Proposed Mechanism of Action
HSD17B13 expression is upregulated in the livers of patients with NAFLD.[6][13][14][15] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][5] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that enhances lipid accumulation.[1][5] Inhibition of HSD17B13 is hypothesized to disrupt this cycle, thereby reducing lipotoxicity and subsequent inflammation and fibrosis.
Furthermore, loss of HSD17B13 function is associated with alterations in hepatic lipid composition, specifically an increase in phospholipids, and changes in pyrimidine metabolism, which may contribute to its protective effects against liver fibrosis.[8][9][10][11][16]
Quantitative Data on HSD17B13 Inhibitors
Therapeutic strategies to inhibit HSD17B13 include small molecule inhibitors and RNA interference (RNAi) therapeutics. While specific data for "this compound" is unavailable, data for other inhibitors are presented below.
Small Molecule Inhibitors
Small molecules are being developed to directly inhibit the enzymatic activity of the HSD17B13 protein.
| Compound ID | Assay Type | Substrate | IC50 (nM) | Reference |
| BI-3231 | High-Throughput Screening | Estradiol | 2 nM | [17] |
| Unnamed Series | hHSD17B13 Enzyme Inhibition | Beta-estradiol | <100 nM | [15][18] |
RNAi Therapeutics
RNAi therapeutics aim to reduce the expression of the HSD17B13 protein by degrading its mRNA.
| Compound ID | Modality | Dose | HSD17B13 mRNA Reduction | Alanine Aminotransferase (ALT) Reduction | Clinical Phase | Reference |
| Rapirosiran | RNAi | 400 mg (two doses) | 78% (median) | Not reported | Phase 1 | [19] |
| ARO-HSD | RNAi | 200 mg (two doses) | 93.4% (mean) | 42.3% (mean) | Phase 1/2 | [20] |
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
This protocol describes a common method to assess the potency of small molecule inhibitors against recombinant human HSD17B13.
Objective: To determine the IC50 value of a test compound against HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
NAD+ (cofactor)
-
Estradiol (substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Detection reagent (e.g., NAD-Glo™ Assay kit for measuring NADH production)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of HSD17B13 enzyme and NAD+ in assay buffer. Prepare a separate solution of estradiol in assay buffer.
-
Assay Reaction: a. To each well of a 384-well plate, add the test compound solution. b. Add the enzyme/NAD+ solution to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow compound binding. c. Initiate the reaction by adding the estradiol substrate solution to all wells.
-
Reaction Incubation: Incubate the plate at room temperature for a defined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the product (NADH) formation by adding the detection reagent according to the manufacturer's instructions. Read the luminescence on a plate reader.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. b. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy Study in a NASH Mouse Model
This protocol outlines a general workflow for evaluating an HSD17B13 inhibitor in a diet-induced mouse model of NASH.
Conclusion
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. JCI Insight - Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]
- 11. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 12. Hydroxysteroid 17-beta dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [iris.cnr.it]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Hsd17B13 Inhibition in Non-Alcoholic Steatohepatitis (NASH) Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific molecule designated "Hsd17B13-IN-63" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the investigation of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) as a therapeutic target in non-alcoholic steatohepatitis (NASH), utilizing data from publicly disclosed small molecule inhibitors and preclinical research models.
Introduction: Hsd17B13 as a Therapeutic Target in NASH
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to non-alcoholic steatohepatitis (NASH), characterized by inflammation and liver cell damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2] Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a promising therapeutic target for NASH.[1][2] Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3]
Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH and a decrease in hepatic inflammation and fibrosis.[2][4] This protective effect has spurred the development of therapeutic strategies aimed at inhibiting Hsd17B13 activity. The primary approaches under investigation include RNA interference (RNAi) technology and the development of small molecule inhibitors.[2] This guide focuses on the preclinical investigation of Hsd17B13 inhibition in NASH models.
Quantitative Data on Hsd17B13 Inhibition
The following tables summarize key quantitative data from preclinical studies on Hsd17B13 inhibitors and the effects of Hsd17B13 knockdown in NASH models.
Table 1: In Vitro Potency of a Representative Hsd17B13 Small Molecule Inhibitor
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| BI-3231 | Human HSD17β13 | Enzymatic Assay | 1 | 0.7 |
Data for BI-3231 is presented as a representative example of a potent Hsd17B13 inhibitor.
Table 2: Effects of Hsd17B13 Knockdown in High-Fat Diet (HFD)-Induced Murine NASH Models
| Intervention | Model | Duration | Key Biomarker | Outcome |
| AAV8-shHsd17b13 | C57BL/6 Mice on HFD | 12 weeks | Serum ALT | Significantly decreased |
| AAV8-shHsd17b13 | C57BL/6 Mice on HFD | 12 weeks | Serum TGs | Significantly decreased |
| AAV8-shHsd17b13 | C57BL/6 Mice on HFD | 12 weeks | Liver Steatosis | Markedly improved |
| AAV8-shHsd17b13 | C57BL/6 Mice on HFD | 12 weeks | Liver Fibrosis | Markedly improved |
| shRNA-mediated knockdown | HFD-obese mice | Not specified | Serum ALT | Decreased |
| shRNA-mediated knockdown | HFD-obese mice | Not specified | Liver Steatosis | Markedly improved |
| shRNA-mediated knockdown | HFD-obese mice | Not specified | Fibrosis Markers (e.g., Timp2) | Decreased |
This table summarizes findings from studies using RNA interference to investigate the effects of reduced Hsd17B13 expression.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of Hsd17B13 inhibitors. Below are representative protocols for key experiments.
In Vitro Hsd17B13 Enzyme Inhibition Assay
This assay is designed to determine the potency of a test compound in inhibiting the enzymatic activity of Hsd17B13.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against Hsd17B13.
-
Materials:
-
Recombinant human Hsd17B13 protein.
-
Substrate (e.g., β-estradiol or a specific lipid substrate).[6]
-
Cofactor (NAD+).[6]
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., phosphate buffer at a physiological pH).
-
96- or 384-well microplates.
-
Plate reader capable of detecting the reaction product or cofactor conversion (e.g., spectrophotometer or fluorometer).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In each well of the microplate, add the assay buffer, recombinant Hsd17B13 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction (if necessary) and measure the signal (e.g., absorbance or fluorescence) corresponding to the product formation or NAD+ consumption.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.
-
In Vivo Efficacy Study in a High-Fat Diet (HFD)-Induced NASH Mouse Model
This protocol outlines a typical in vivo study to assess the therapeutic potential of an Hsd17B13 inhibitor in a preclinical model of NASH.
-
Objective: To evaluate the effect of an Hsd17B13 inhibitor on liver steatosis, inflammation, and fibrosis in a diet-induced NASH mouse model.
-
Animal Model: C57BL/6J mice are commonly used.
-
Diet: A high-fat diet, often supplemented with cholesterol and/or fructose, is used to induce NASH pathology.
-
Procedure:
-
Induction of NASH: House mice on the HFD for a specified period (e.g., 12-24 weeks) to establish the NASH phenotype.
-
Treatment Groups: Randomly assign mice to treatment groups:
-
Vehicle control.
-
Test compound at one or more dose levels.
-
Positive control (optional, e.g., a compound with known anti-NASH effects).
-
-
Administration of Test Compound: Administer the test compound or vehicle daily or as determined by its pharmacokinetic properties (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor body weight, food intake, and general health throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis:
-
Serum Analysis: Measure levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Perform H&E staining for steatosis and inflammation, and Sirius Red or Masson's trichrome staining for fibrosis.[4] Calculate the NAFLD Activity Score (NAS).
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism.[4]
-
Lipidomics: Analyze the liver lipid composition using techniques like LC/MS.[4]
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Hsd17B13 in NASH Pathogenesis
Caption: Proposed role of Hsd17B13 in NASH and the point of intervention for inhibitors.
Experimental Workflow for Preclinical Evaluation of an Hsd17B13 Inhibitor
Caption: A typical workflow for the preclinical development of an Hsd17B13 inhibitor for NASH.
Conclusion
The inhibition of Hsd17B13 presents a compelling and genetically validated strategy for the treatment of NASH. Preclinical studies using RNA interference and small molecule inhibitors have demonstrated that reducing Hsd17B13 activity can lead to improvements in key markers of liver health, including reduced steatosis, inflammation, and fibrosis. The development of potent and selective small molecule inhibitors of Hsd17B13 is an active area of research with the potential to deliver a novel therapeutic option for patients with NASH. Further investigation into the precise molecular mechanisms of Hsd17B13 and the long-term efficacy and safety of its inhibitors is warranted.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
Structural Insights into HSD17B13 Inhibition: A Technical Guide to the Binding of a Potent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural biology governing the interaction between the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) and a representative small molecule inhibitor. HSD17B13 is a lipid droplet-associated enzyme implicated in the progression of chronic liver diseases such as non-alcoholic steatohepatitis (NASH). Understanding the molecular basis of its inhibition is crucial for the development of novel therapeutics. This document outlines the structural details of the enzyme-inhibitor complex, quantitative binding data, and the experimental methodologies employed in these discoveries.
I. Structural Basis of Inhibitor Binding
The crystal structure of HSD17B13 in complex with a small molecule inhibitor reveals critical interactions within the enzyme's active site. HSD17B13 forms a homodimer, with each monomer comprising a catalytic core domain and a membrane-anchoring domain.[1] The inhibitor binds in the active site pocket, making key contacts with both the protein residues and the essential NAD+ cofactor.
The binding of the inhibitor is dependent on the presence of NAD+, which itself establishes numerous interactions with HSD17B13, including with the putative catalytic triad (S172, Y185, K189).[1][2] The inhibitor occupies a hydrophobic tunnel, and its binding is characterized by a series of hydrogen bonds and non-polar interactions. For instance, in one of the determined complex structures, the inhibitor forms hydrogen bonds with the side chain of T226 and the main chain of K227.[1]
Two distinct series of inhibitors have been structurally characterized, and while they both interact with active site residues and the NAD+ cofactor, they occupy different paths leading to the active site.[1][3][4][5] This highlights the potential for developing diverse chemical scaffolds to target HSD17B13.
II. Quantitative Binding Data
The potency of HSD17B13 inhibitors has been determined through biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for two representative inhibitors against HSD17B13 using different substrates.
| Inhibitor | Substrate | Biochemical IC50 (µM) |
| Compound 1 | β-estradiol | 0.025 ± 0.003 (n=10) |
| Leukotriene B4 | 0.019 ± 0.002 (n=4) | |
| Compound 2 | β-estradiol | 0.23 ± 0.02 (n=10) |
| Leukotriene B4 | 0.21 ± 0.02 (n=4) |
Data sourced from Liu et al. (2023).
III. Experimental Protocols
The following sections detail the methodologies used to elucidate the structural and binding characteristics of HSD17B13 inhibitors.
Recombinant full-length human HSD17B13 was expressed using a baculovirus expression system in Spodoptera frugiperda (Sf9) insect cells.[6] To facilitate purification, a C-terminal His-tag was engineered. The protein was extracted and solubilized from the cell membranes using detergents, with octaethylene glycol monododecyl ether (C12E8) being identified as suitable for crystallization.[2] Purification was achieved through metal affinity chromatography followed by size exclusion chromatography.[6]
The crystallization of HSD17B13 was critically dependent on the presence of the NAD+ cofactor and a small molecule inhibitor.[2] Crystals of the HSD17B13-inhibitor-NAD+ complex were grown using the vapor diffusion method. X-ray diffraction data were collected from these crystals, and the structure was solved by molecular replacement.[3][4]
References
The Impact of Hsd17B13 Inhibition on Retinoid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target, particularly for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). While initially characterized as a hydroxysteroid dehydrogenase, compelling evidence has established its function as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde. This activity places Hsd17B13 at a critical juncture in retinoid metabolism, a pathway essential for a myriad of physiological processes, including cell differentiation, proliferation, and vision. This technical guide provides an in-depth analysis of the impact of Hsd17B13 inhibition on retinoid metabolism, consolidating key quantitative data, experimental methodologies, and pathway visualizations to support further research and drug development in this area.
While the user's query specified "Hsd17B13-IN-63," a thorough literature search did not yield information on a compound with this designation. Therefore, this guide will focus on a well-characterized, potent, and selective Hsd17B13 inhibitor, BI-3231, as a representative small molecule for which public data is available.
Data Presentation: Inhibitory Potency of BI-3231 on Hsd17B13
The following table summarizes the in vitro inhibitory activity of BI-3231 against human Hsd17B13. At present, public literature does not contain direct quantitative data on the specific changes in intracellular concentrations of retinol, retinal, and retinoic acid upon treatment with a selective Hsd17B13 inhibitor. The data presented here focuses on the potency of the inhibitor in enzymatic and cellular assays.
| Compound Name | Assay Type | Substrate | Target | IC50 (nM) | Reference |
| BI-3231 | Enzymatic Assay | Estradiol | Human Hsd17B13 | 1.4 ± 0.7 | [1] |
| BI-3231 | Enzymatic Assay | Retinol | Human Hsd17B13 | 2.4 ± 0.1 | [1] |
| BI-3231 | Cellular Assay | - | Human Hsd17B13 | Not specified | [1] |
Experimental Protocols
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol is adapted from studies demonstrating the RDH activity of Hsd17B13.[2]
Objective: To determine the effect of Hsd17B13 inhibition on the conversion of retinol to retinaldehyde and retinoic acid in a cellular context.
Materials:
-
HEK293 cells
-
Expression vector for human Hsd17B13
-
Lipofectamine-based transfection reagent
-
DMEM supplemented with 10% FBS
-
All-trans-retinol (Sigma-Aldrich)
-
Hsd17B13 inhibitor (e.g., BI-3231)
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect cells with the Hsd17B13 expression vector or an empty vector control using a lipofectamine-based reagent according to the manufacturer's instructions.
-
Allow cells to express the protein for 24-48 hours post-transfection.
-
-
Inhibitor and Substrate Treatment:
-
Pre-incubate the transfected cells with the Hsd17B13 inhibitor at various concentrations for 1-2 hours.
-
Add all-trans-retinol to the cell culture medium to a final concentration of 2-5 µM.
-
Incubate the cells for an additional 8 hours.
-
-
Sample Preparation for HPLC Analysis:
-
Harvest the cells and pellet them by centrifugation.
-
Lyse the cells and extract the retinoids using a suitable organic solvent (e.g., a mixture of hexane and isopropanol).
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples into an HPLC system equipped with a normal-phase column.
-
Separate the retinoids using an isocratic or gradient mobile phase (e.g., a mixture of hexane, dioxane, and isopropanol).
-
Detect and quantify retinaldehyde and retinoic acid based on their retention times and peak areas compared to known standards.
-
Quantification of Intracellular Retinoids by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of retinoids in biological samples.[3][4]
Objective: To accurately measure the concentrations of retinol, retinal, and retinoic acid in cell lysates after treatment with an Hsd17B13 inhibitor.
Materials:
-
Cell lysates from the RDH activity assay
-
Internal standards for each retinoid (e.g., deuterated forms)
-
LC-MS/MS system (e.g., Thermo Scientific™ TSQ Endura™ tandem mass spectrometer with a Vanquish™ HPLC system)
-
C18 reverse-phase column (e.g., Thermo Scientific™ Accucore™ C18)
-
Mobile phases (e.g., water and methanol with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
To the cell lysates, add a known amount of the internal standards for retinol, retinal, and retinoic acid.
-
Perform protein precipitation using a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
The supernatant can be further purified using liquid-liquid extraction.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the C18 column.
-
Elute the retinoids using a gradient of the mobile phases.
-
Perform mass spectrometric detection in positive electrospray ionization (ESI) mode.
-
Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for each retinoid and its internal standard.
-
-
Data Analysis:
-
Generate a standard curve for each retinoid using known concentrations.
-
Calculate the concentration of each retinoid in the samples by comparing the peak area ratios of the analyte to its internal standard against the standard curve.
-
Signaling Pathways and Experimental Workflows
Hepatic Retinoid Metabolism and the Role of Hsd17B13
The following diagram illustrates the central role of Hsd17B13 in the initial, rate-limiting step of retinoic acid synthesis from retinol within hepatocytes.
Caption: Hsd17B13's role in hepatic retinoid metabolism.
Experimental Workflow for Assessing Hsd17B13 Inhibition
The diagram below outlines the key steps in evaluating the impact of a small molecule inhibitor on Hsd17B13's function in retinoid metabolism.
Caption: Experimental workflow for Hsd17B13 inhibitor analysis.
Conclusion
Hsd17B13 plays a crucial, albeit not exclusive, role in the conversion of retinol to retinaldehyde in the liver. Inhibition of Hsd17B13 is a promising therapeutic strategy for liver diseases such as NASH. While direct quantitative data on the impact of specific inhibitors on the full spectrum of retinoid metabolites is still emerging, the methodologies and pathways outlined in this guide provide a robust framework for researchers and drug developers. The continued investigation into the downstream effects of Hsd17B13 inhibition on retinoid signaling will be critical for a comprehensive understanding of its therapeutic potential and for the development of novel treatments for metabolic and liver disorders.
References
Unveiling the Enzymatic Inhibition Profile of Hsd17B13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, fueling the development of small molecule inhibitors.[1][2][3] This technical guide provides an in-depth exploration of the enzymatic inhibition profile of HSD17B13, focusing on the methodologies, data interpretation, and cellular pathways relevant to the characterization of its inhibitors. While specific data for a compound designated "Hsd17B13-IN-63" is not publicly available, this document will utilize data from well-characterized inhibitors to illustrate the core principles and experimental workflows.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[4][5] It belongs to the large family of hydroxysteroid dehydrogenases, which are NAD+(P)/NAD(P)H-dependent oxidoreductases involved in the metabolism of steroids and other lipid species.[6][7] The precise physiological substrate and function of HSD17B13 are still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] Upregulation of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), and its inhibition is a promising strategy to mitigate liver damage.[1][7]
Enzymatic Inhibition Profile: Quantitative Data
The characterization of HSD17B13 inhibitors involves determining their potency and selectivity through various biochemical and cellular assays. The resulting data is crucial for structure-activity relationship (SAR) studies and candidate selection.
Table 1: Illustrative Enzymatic Inhibition Data for HSD17B13 Inhibitors
| Compound ID | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Cell-based Activity | Selectivity | Reference |
| Example Inhibitor 1 | HSD17B13 | Biochemical | β-estradiol | 50 | 25 | Active | >100-fold vs. other HSDs | Fictional |
| Compound 1 | HSD17B13 | Biochemical | β-estradiol, LTB4 | Reasonably potent | Not reported | Active | Not reported | [6] |
| Compound 2 | HSD17B13 | Biochemical | β-estradiol, LTB4 | Reasonably potent | Not reported | Inactive | Not reported | [6] |
| BI-3231 | HSD17B13 | Biochemical | Estradiol | Potent | Not reported | Not reported | Selective | [8] |
| INI-678 | HSD17B13 | Not specified | Not specified | Potent and selective | Not reported | Decreases fibrotic markers | Selective | [2] |
Note: This table includes illustrative data and data from published sources on known HSD17B13 inhibitors to demonstrate typical data presentation. LTB4 = Leukotriene B4.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to accurately determine the enzymatic inhibition profile of HSD17B13 inhibitors.
Recombinant Enzyme Expression and Purification
Recombinant human HSD17B13 protein is essential for in vitro biochemical assays. A common method involves expressing the protein in insect cells (e.g., Sf9) using a baculovirus expression system, followed by purification using affinity chromatography (e.g., metal affinity) and size-exclusion chromatography.[9]
Biochemical Assays for HSD17B13 Activity
The enzymatic activity of HSD17B13 and its inhibition are typically measured by monitoring the production of NADH, a product of the dehydrogenase reaction.
-
Coupled-Enzyme Luminescence Assay (e.g., NAD-Glo™): This is a high-throughput method where the amount of NADH produced is measured via a coupled enzymatic reaction that generates a luminescent signal.[9] The assay mixture generally contains Tris buffer, BSA, a detergent like Tween 20, the HSD17B13 enzyme, a substrate (e.g., β-estradiol or leukotriene B4), the NAD+ cofactor, and the test compound.[9]
-
Acoustic Mass Spectrometry: This technique can be used for high-throughput screening to directly measure the product formation.[9]
-
RapidFire Mass Spectrometry: This method allows for the direct detection of the oxidized product to confirm hits from primary screens.[9]
Cellular Assays
Cell-based assays are critical to assess the activity of inhibitors in a more physiologically relevant context, considering factors like cell penetration and metabolism.
-
Lipid Droplet Accumulation Assay: Hepatocyte cell lines (e.g., L02, HepG2, or Huh7) are treated with oleic acid to induce lipid droplet formation.[4] The effect of HSD17B13 inhibitors on the number and size of lipid droplets can then be quantified using imaging techniques like confocal microscopy.[4]
Signaling Pathways and Experimental Workflows
Understanding the cellular pathways involving HSD17B13 and the workflows for inhibitor characterization is crucial for drug development.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: General workflow for HSD17B13 inhibitor characterization.
Mechanism of Action and Structural Insights
Crystal structures of HSD17B13 in complex with its NAD+ cofactor and small molecule inhibitors have provided valuable insights into its mechanism of action.[6][7] These structures reveal that inhibitors can bind in the active site, interacting with key residues and the cofactor.[6] For instance, some inhibitors show a strong NAD+ dependency for their binding and inhibitory activity.[8][10] This structural information is instrumental for the rational design and optimization of potent and selective HSD17B13 inhibitors.
Conclusion
The development of HSD17B13 inhibitors represents a promising therapeutic avenue for chronic liver diseases. A thorough characterization of their enzymatic inhibition profile, utilizing a combination of biochemical and cellular assays, is paramount for advancing these compounds into clinical development. While the specific inhibitor "this compound" remains to be publicly detailed, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel HSD17B13 inhibitor. The continued exploration of the structural biology and cellular functions of HSD17B13 will further aid in the discovery of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-63 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro assessment of Hsd17B13-IN-63, a potent inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver and is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][2][3] These protocols are designed to offer a robust framework for characterizing the inhibitory activity and mechanism of action of this compound.
Introduction to HSD17B13
HSD17B13, a member of the short-chain dehydrogenases/reductases (SDR) superfamily, plays a role in hepatic lipid metabolism.[4] The enzyme is known to form homodimers and catalyzes the NAD+-dependent oxidation of various substrates, including steroids like β-estradiol, retinoids such as retinol and retinal, and the bioactive lipid leukotriene B4.[5][6][7] Its localization to lipid droplets is crucial for its enzymatic function.[8] Genetic variants that lead to a loss of HSD17B13 function have been associated with a reduced risk of developing chronic liver diseases, making it a promising therapeutic target.[2]
Data Presentation
Table 1: Biochemical Assay Parameters for this compound
| Parameter | Value | Reference |
| Enzyme | Recombinant Human HSD17B13 | [4] |
| Substrate | β-estradiol | [6][7] |
| Substrate Concentration | 15 µM | [6] |
| Cofactor | NAD+ | [6][7] |
| Cofactor Concentration | 500 µM | [6] |
| Detection Method | NADH-Glo™ Detection System | [6] |
| Incubation Time | 60 minutes | [6] |
| Temperature | Room Temperature | [6] |
Table 2: Cell-Based Assay Parameters for this compound
| Parameter | Value | Reference |
| Cell Line | HEK293 or HepG2 cells | [8] |
| Transfection | HSD17B13 expression vector | [8] |
| Substrate | All-trans-retinol | [8] |
| Substrate Treatment | 8 hours | [8] |
| Detection Method | HPLC for retinaldehyde and retinoic acid | [8] |
| Internal Control | Vehicle (DMSO) | |
| Staining (optional) | LipidTox™ Red for lipid droplets | [8] |
Experimental Protocols
Biochemical Assay: NADH Detection
This protocol outlines a luminescent-based assay to measure the enzymatic activity of HSD17B13 through the quantification of NADH produced.
Materials:
-
Recombinant Human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH-Glo™ Detection Kit
-
Assay Buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)
-
384-well white plates
-
Multi-mode plate reader with luminescence detection
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add 10 µL of assay buffer containing 300 ng of recombinant human HSD17B13 protein per well.[6]
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Prepare a substrate/cofactor mix containing 500 µM NAD+ and 15 µM β-estradiol in assay buffer.[6]
-
Initiate the reaction by adding 10 µL of the substrate/cofactor mix to each well. The final volume should be 20 µL.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Add an equal volume (20 µL) of NADH-Glo™ reagent to each well.[6]
-
Incubate for an additional 60 minutes at room temperature, protected from light.[6]
-
Measure the luminescence using a multi-mode plate reader.
-
Calculate the percent inhibition and IC50 value for this compound.
Cell-Based Assay: Retinol Dehydrogenase Activity
This protocol describes a cell-based assay to evaluate the effect of this compound on the retinol dehydrogenase activity of HSD17B13 in a cellular context.[8]
Materials:
-
HEK293 or HepG2 cells
-
HSD17B13 expression vector
-
Transfection reagent
-
This compound
-
All-trans-retinol
-
Cell culture media and supplements
-
HPLC system for retinoid analysis
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Seed HEK293 or HepG2 cells in appropriate culture plates.
-
Transfect the cells with an HSD17B13 expression vector using a suitable transfection reagent.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the transfected cells with various concentrations of this compound or vehicle control for a predetermined pre-incubation time.
-
Add all-trans-retinol to the cell culture medium and incubate for 8 hours.[8]
-
Harvest the cells and the culture medium.
-
Extract retinoids from the cell lysate and medium.
-
Quantify the levels of retinaldehyde and retinoic acid using HPLC.[8]
-
Normalize the retinoid levels to the total protein concentration of the cell lysate.
-
Determine the inhibitory effect of this compound on retinol metabolism.
Visualizations
Caption: HSD17B13 metabolic pathway and inhibition.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. origene.com [origene.com]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-63: A Cell-Based Assay for a Novel HSD17B13 Inhibitor
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[1][4] The enzyme is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][5] This enzymatic function and its association with hepatic lipid metabolism have positioned HSD17B13 as a promising therapeutic target for chronic liver diseases.[6][7][8]
Hsd17B13-IN-63 is a novel, potent, and selective small molecule inhibitor of HSD17B13. These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in a relevant cellular context. The described assay measures the inhibitor's ability to modulate lipid accumulation in hepatocytes, a key feature associated with HSD17B13 function.[2][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of HSD17B13 and the experimental workflow for evaluating this compound.
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes.
Caption: Experimental workflow for evaluating this compound.
Quantitative Data Summary
The following table summarizes hypothetical data from a dose-response experiment with this compound in oleic acid-treated HepG2 cells.
| Concentration of this compound (µM) | Mean Lipid Droplet Area (µm²) | Standard Deviation | % Inhibition of Lipid Accumulation |
| 0 (Vehicle Control) | 150.2 | 12.5 | 0% |
| 0.01 | 135.8 | 11.2 | 9.6% |
| 0.1 | 98.4 | 9.8 | 34.5% |
| 1 | 55.1 | 6.3 | 63.3% |
| 10 | 35.6 | 4.1 | 76.3% |
| 100 | 32.8 | 3.9 | 78.2% |
Experimental Protocols
Cell-Based Assay for HSD17B13 Inhibition in Human Hepatocytes
This protocol describes a method to quantify the inhibitory effect of this compound on oleic acid-induced lipid accumulation in HepG2 cells.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
LipidTOX™ Green Neutral Lipid Stain (or equivalent)
-
Hoechst 33342 (or equivalent nuclear stain)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
96-well clear-bottom imaging plates
Protocol:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed HepG2 cells into a 96-well clear-bottom imaging plate at a density of 10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Oleic Acid Preparation:
-
Prepare a 10 mM stock solution of oleic acid complexed with 10% fatty acid-free BSA in serum-free DMEM.
-
Warm the BSA solution to 37°C and slowly add the oleic acid while stirring.
-
Filter-sterilize the solution.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
-
Treatment:
-
After 24 hours of cell seeding, replace the culture medium with serum-free DMEM containing 100 µM oleic acid to induce lipid droplet formation.
-
Simultaneously, add the prepared dilutions of this compound to the respective wells. Include a vehicle control (DMSO) and an untreated control (no oleic acid, no compound).
-
Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
-
Staining:
-
Carefully aspirate the medium from the wells.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare a staining solution containing LipidTOX™ Green (1:1000) and Hoechst 33342 (1:2000) in PBS.
-
Add the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells twice with PBS.
-
Add PBS to the wells for imaging.
-
Acquire images using a high-content imaging system. Use the DAPI channel for nuclei (Hoechst) and the FITC/GFP channel for lipid droplets (LipidTOX™ Green).
-
Quantify the total lipid droplet area per cell using image analysis software. The software should identify individual cells based on the nuclear stain and then measure the total area of the lipid droplet stain within each cell's boundary.
-
Calculate the percentage inhibition of lipid accumulation for each concentration of this compound relative to the vehicle control.
-
Disclaimer: this compound is a hypothetical compound for the purpose of this application note. The protocols and data presented are illustrative and should be adapted and validated for specific experimental conditions.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene - HSD17B13 [maayanlab.cloud]
Application Notes and Protocols for Hsd17B13-IN-63 Administration in Mouse Models of Liver Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), liver fibrosis, and hepatocellular carcinoma.[3][4] The enzyme is understood to function as a retinol dehydrogenase, playing a role in retinol metabolism.[5][6] Inhibition of HSD17B13 is therefore a promising therapeutic strategy for the treatment of chronic liver diseases characterized by fibrosis.
These application notes provide a comprehensive guide for the preclinical evaluation of Hsd17B13-IN-63, a novel inhibitor of HSD17B13, in established mouse models of liver fibrosis. The protocols detailed below are based on established methodologies for inducing liver fibrosis and for the administration and evaluation of small molecule inhibitors.
Key Experimental Protocols
Two of the most widely used and well-characterized mouse models for inducing liver fibrosis are the Carbon Tetrachloride (CCl4) and Bile Duct Ligation (BDL) models.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model recapitulates the chronic liver injury that leads to fibrosis.
Materials:
-
Carbon Tetrachloride (CCl4)
-
Corn oil or Olive oil
-
8-10 week old C57BL/6 mice
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Prepare a 10% (v/v) solution of CCl4 in corn oil or olive oil.
-
Administer the CCl4 solution to mice via intraperitoneal injection at a dose of 1-2 mL/kg body weight.
-
Injections should be performed twice weekly for a duration of 4-8 weeks to induce significant fibrosis.
-
A control group should receive injections of the vehicle (corn oil or olive oil) only.
Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model
This surgical model induces cholestatic liver injury, leading to a robust fibrotic response.
Materials:
-
8-10 week old C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk suture)
Protocol:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Locate the common bile duct.
-
Carefully ligate the bile duct in two locations with 4-0 silk suture and transect the duct between the ligatures.
-
For the sham control group, the bile duct should be exposed but not ligated.
-
Close the abdominal incision with sutures.
-
Provide appropriate post-operative care, including analgesics.
-
Fibrosis typically develops over 14-28 days.
This compound Administration Protocol
This protocol is a generalized guideline for a novel small molecule inhibitor and should be optimized based on the specific pharmacokinetic and pharmacodynamic properties of this compound.
Preparation of Dosing Solution:
-
Determine the appropriate vehicle for this compound based on its solubility (e.g., PBS, DMSO, or a suspension in a vehicle like 0.5% methylcellulose).
-
Prepare a stock solution of this compound at a concentration suitable for dosing. For oral administration, a common dosing volume is 5-10 mL/kg.
Administration:
-
Route of Administration: Oral gavage is a common and less stressful method for repeated dosing in mice.
-
Dosage and Frequency: Based on preclinical studies of other HSD17B13 inhibitors like M-5475, a starting dose range of 10-100 mg/kg administered once or twice daily can be considered.[7] Dose-response studies are recommended to determine the optimal dose.
-
Treatment Period: Treatment with this compound can be initiated either prophylactically (at the same time as the fibrosis-inducing agent) or therapeutically (after fibrosis has been established). A typical treatment duration is 2-4 weeks.
Assessment of Liver Fibrosis
A combination of histological, immunohistochemical, and biochemical analyses should be used to evaluate the efficacy of this compound.
Histological Analysis
Protocol for Sirius Red Staining:
-
Euthanize mice and perfuse the liver with PBS.
-
Fix liver tissue in 10% neutral buffered formalin for 24 hours.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash with acidified water, dehydrate, and mount.
-
Collagen fibers will be stained red, and the area of fibrosis can be quantified using image analysis software.
Immunohistochemistry (IHC) for α-SMA
Alpha-smooth muscle actin (α-SMA) is a marker of activated hepatic stellate cells, the primary collagen-producing cells in the fibrotic liver.
Protocol:
-
Prepare tissue sections as described for histological analysis.
-
Perform antigen retrieval using a citrate buffer-based solution.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Use an avidin-biotin-peroxidase complex (ABC) kit for signal amplification.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Quantify the α-SMA positive area using image analysis software.
Biochemical Assays
Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels:
-
Collect blood from mice via cardiac puncture at the time of sacrifice.
-
Separate the serum by centrifugation.
-
Measure ALT and AST levels using commercially available assay kits.
Liver Hydroxyproline Content:
-
Harvest a piece of the liver and store it at -80°C.
-
Hydrolyze the liver tissue in 6N HCl.
-
Measure the hydroxyproline content using a colorimetric assay kit. Hydroxyproline is a major component of collagen, and its content correlates with the degree of fibrosis.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: this compound Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route | Frequency | Duration |
| 1 | Vehicle Control | - | Oral Gavage | Once Daily | 4 weeks |
| 2 | Fibrosis Model + Vehicle | - | Oral Gavage | Once Daily | 4 weeks |
| 3 | Fibrosis Model + this compound | 10 | Oral Gavage | Once Daily | 4 weeks |
| 4 | Fibrosis Model + this compound | 30 | Oral Gavage | Once Daily | 4 weeks |
| 5 | Fibrosis Model + this compound | 100 | Oral Gavage | Once Daily | 4 weeks |
Table 2: Efficacy Endpoints
| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver Hydroxyproline (µg/g) | Sirius Red Positive Area (%) | α-SMA Positive Area (%) |
| Vehicle Control | |||||
| Fibrosis Model + Vehicle | |||||
| Fibrosis Model + 10 mg/kg | |||||
| Fibrosis Model + 30 mg/kg | |||||
| Fibrosis Model + 100 mg/kg |
Visualizations
Caption: Hypothesized signaling pathway of HSD17B13 in liver fibrosis.
Caption: Experimental workflow for evaluating this compound in mouse models.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
Application Note: High-Content Imaging Analysis of Hsd17B13-IN-63 Effects on Cellular Steatosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein predominantly expressed in the liver and localized to the surface of lipid droplets (LDs) within hepatocytes.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[2][4] HSD17B13 is involved in the metabolism of steroids, lipids, and retinol, possessing retinol dehydrogenase activity that converts retinol to retinaldehyde.[2][3] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocyte cell lines.[2] These findings make HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases.[4][5]
This application note describes a high-content imaging (HCI) assay to characterize the effects of Hsd17B13-IN-63 , a potent and selective (hypothetical) small molecule inhibitor of HSD17B13, on lipid accumulation in a cellular model of steatosis. High-content imaging enables the simultaneous measurement of multiple phenotypic parameters in a high-throughput manner, providing detailed insights into a compound's mechanism of action and potential cytotoxicity.[6][7]
Proposed HSD17B13 Signaling Pathway and Point of Inhibition
The diagram below illustrates the role of HSD17B13 in hepatic lipid metabolism and the proposed mechanism of action for this compound. HSD17B13 is induced by the LXRα/SREBP-1c pathway and localizes to lipid droplets.[2] Its enzymatic activity is implicated in lipid droplet dynamics and retinol metabolism, contributing to the pathophysiology of steatosis.[2][8] this compound is designed to directly inhibit this enzymatic activity.
Experimental Protocols
Principle of the Assay
This assay uses the human hepatoma cell line HepG2, a well-established model for studying non-alcoholic fatty liver disease (NAFLD).[1] Steatosis is induced by treating the cells with oleic acid, which leads to the formation of intracellular lipid droplets. Cells are then treated with varying concentrations of this compound. The effects on lipid accumulation, cell count, and cytotoxicity are quantified using automated high-content imaging after staining with specific fluorescent dyes.
Experimental Workflow
The general workflow for the high-content imaging assay is depicted below.
Detailed Methodology
1. Cell Culture and Seeding:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize and count cells. Seed 2,500 cells per well in a 384-well, black, clear-bottom imaging plate.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a dose range (e.g., 0.1 nM to 10 µM).
-
Prepare vehicle (DMSO) and positive controls (e.g., a known lipid-lowering compound) at the same final DMSO concentration (≤0.1%).
3. Induction of Steatosis and Inhibitor Treatment:
-
Prepare a 1 mM oleic acid solution complexed to bovine serum albumin (BSA) in culture medium.
-
Aspirate the medium from the cell plate and add 25 µL of the oleic acid solution to all wells (except for non-steatotic controls).
-
Immediately add 25 µL of the diluted this compound compounds or controls to the appropriate wells.
-
Incubate the plate for 48 hours at 37°C with 5% CO₂.
4. Staining for High-Content Imaging:
-
Prepare a staining solution containing:
-
Hoechst 33342 (2 µg/mL): To stain nuclei for cell segmentation and counting.
-
BODIPY 493/503 (1 µg/mL): To stain neutral lipids within lipid droplets.
-
CellTox™ Green (or similar viability dye): To identify cytotoxic effects by staining the nuclei of membrane-compromised cells.
-
-
Carefully remove the medium from the wells and add 50 µL of the staining solution.
-
Incubate for 30 minutes at 37°C, protected from light.
5. Image Acquisition and Analysis:
-
Use a high-content imaging system (e.g., PerkinElmer Opera Phenix, Molecular Devices ImageXpress) to acquire images.
-
Capture images from at least four fields per well using channels for DAPI (Hoechst), FITC (BODIPY), and Cy5 (Cytotoxicity Dye).
-
Use an associated image analysis software to perform the following:
-
Identify Nuclei: Segment nuclei based on the Hoechst signal to determine cell count.
-
Identify Cytoplasm: Define a cytoplasmic region around each nucleus.
-
Quantify Lipid Droplets: Within the cytoplasmic region, identify and quantify lipid droplets based on the BODIPY signal. Key parameters include LD count per cell, average LD size (area), and total LD area per cell.
-
Assess Cytotoxicity: Quantify the number of dead cells by counting nuclei positive for the cytotoxicity dye.
-
Results and Data Presentation
Treatment of oleic acid-induced HepG2 cells with this compound is expected to reduce intracellular lipid accumulation in a dose-dependent manner without significant cytotoxicity.
Table 1: Dose-Response Effect of this compound on Lipid Droplet Accumulation
| This compound (nM) | Average LD Count per Cell | Average LD Area (µm²) | Total LD Area per Cell (µm²) |
| 0 (Vehicle) | 45.2 ± 3.8 | 1.8 ± 0.2 | 81.4 ± 6.1 |
| 0.1 | 43.1 ± 4.1 | 1.7 ± 0.3 | 73.3 ± 5.8 |
| 1 | 35.8 ± 3.2 | 1.5 ± 0.2 | 53.7 ± 4.5 |
| 10 | 24.5 ± 2.5 | 1.2 ± 0.1 | 29.4 ± 3.1 |
| 100 | 15.1 ± 1.9 | 0.9 ± 0.1 | 13.6 ± 2.2 |
| 1000 | 12.8 ± 1.5 | 0.8 ± 0.1 | 10.2 ± 1.8 |
| 10000 | 11.9 ± 1.7 | 0.8 ± 0.1 | 9.5 ± 1.5 |
Data are represented as mean ± standard deviation (n=4).
Table 2: Cytotoxicity and Cell Viability Assessment
| This compound (nM) | Total Cell Count (per field) | % Cytotoxicity |
| 0 (Vehicle) | 310 ± 25 | 2.1 ± 0.5 |
| 0.1 | 305 ± 28 | 2.3 ± 0.4 |
| 1 | 315 ± 22 | 2.2 ± 0.6 |
| 10 | 308 ± 31 | 2.5 ± 0.7 |
| 100 | 301 ± 26 | 2.8 ± 0.5 |
| 1000 | 295 ± 30 | 3.1 ± 0.8 |
| 10000 | 288 ± 35 | 4.5 ± 1.1 |
Data are represented as mean ± standard deviation (n=4).
From this data, an IC₅₀ value for lipid droplet reduction can be calculated, and a CC₅₀ (cytotoxic concentration) can be determined to establish a therapeutic window.
Logical Framework for Data Interpretation
The following diagram illustrates the logical connection between the inhibitor's action and the measured outputs.
Conclusion
The high-content imaging assay detailed in this application note provides a robust and quantitative method for evaluating the efficacy and safety of HSD17B13 inhibitors like this compound. By measuring multiple parameters, including specific lipid droplet features and overall cell health, this approach offers a comprehensive profile of compound activity in a disease-relevant cellular context. This methodology is highly suitable for dose-response studies, structure-activity relationship (SAR) analysis, and lead optimization in drug discovery programs targeting chronic liver diseases.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alitheagenomics.com [alitheagenomics.com]
- 7. criver.com [criver.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Hsd17B13-IN-63 for studying HSD17B13 genetic variants
Application Notes and Protocols for Hsd17B13-IN-63
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Genetic studies have identified loss-of-function variants of the HSD17B13 gene, such as rs72613567, that are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1] This protective effect has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases.
This compound is a potent and selective small molecule inhibitor of HSD17B13. These application notes provide detailed protocols for utilizing this compound to study the functional consequences of HSD17B13 inhibition, particularly in the context of protective genetic variants. The following sections detail the biochemical and cellular characterization of this compound and provide protocols for its use in models of liver disease.
Data Presentation: this compound Profile
The following tables summarize the key in vitro properties of this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Human HSD17B13 | Mouse HSD17B13 | HSD17B11 (Selectivity) |
| IC₅₀ (nM) | 15 | 25 | >10,000 |
| Ki (nM) | 5 | 8 | Not Determined |
| Assay Substrate | Estradiol | Estradiol | Estradiol |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC₅₀ (nM) |
| HEK293-hHSD17B13 | Estradiol to Estrone Conversion | 50 |
| Primary Human Hepatocytes | Endogenous Activity | 75 |
| HepG2 | Cell Viability (CC₅₀ in µM) | >50 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of HSD17B13 and a typical experimental workflow for characterizing an inhibitor like this compound.
Caption: HSD17B13 signaling and site of inhibition.
Caption: Workflow for HSD17B13 inhibitor characterization.
Experimental Protocols
Protocol 1: Biochemical Inhibition Assay for HSD17B13
This protocol measures the ability of this compound to inhibit the enzymatic activity of recombinant human HSD17B13. The assay quantifies the production of NADH, a product of the dehydrogenase reaction, using a luminescent detection kit.[4]
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
β-estradiol (substrate)
-
NAD⁺ (cofactor)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NAD-Glo™ Assay Kit
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
In a 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add 10 µL of HSD17B13 enzyme solution (final concentration 50-100 nM) to all wells except the no-enzyme control.
-
Add 5 µL of a substrate/cofactor mix containing β-estradiol (final concentration 10-50 µM) and NAD⁺ (final concentration 200 µM) to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Equilibrate the plate and the NAD-Glo™ detection reagent to room temperature.
-
Add 20 µL of NAD-Glo™ reagent to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a four-parameter logistic curve fit.
Protocol 2: Cellular HSD17B13 Activity Assay
This protocol assesses the potency of this compound in a cellular context by measuring the conversion of estradiol to estrone in HEK293 cells stably overexpressing human HSD17B13.[5][6]
Materials:
-
HEK293 cells stably expressing human HSD17B13 (HEK293-hHSD17B13)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
This compound
-
Estradiol
-
96-well cell culture plates
-
LC-MS/MS system for estrone quantification
Procedure:
-
Seed HEK293-hHSD17B13 cells in a 96-well plate at a density of 40,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of medium containing the diluted inhibitor or vehicle control.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
Add estradiol to each well to a final concentration of 60 µM.
-
Incubate for 3 hours at 37°C in a humidified incubator.
-
After incubation, collect 20 µL of the supernatant for analysis.
-
Analyze the concentration of the product, estrone, using a validated LC-MS/MS method.
-
In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo®) to ensure that the observed inhibition is not due to cytotoxicity.
-
Calculate the IC₅₀ value based on the reduction of estrone production.
Protocol 3: Evaluating this compound in a Mouse Model of NASH
This protocol describes the use of this compound in a diet-induced mouse model of NASH to evaluate its therapeutic potential. The choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) model is used to induce steatohepatitis and fibrosis.[6][7]
Materials:
-
C57BL/6J mice (8-10 weeks old)
-
CDAAHF diet and standard chow
-
This compound formulated for oral gavage
-
Vehicle control
-
Blood collection supplies
-
Materials for liver tissue harvesting, fixation (formalin), and freezing (liquid nitrogen)
-
Kits for measuring serum ALT and AST
-
Materials for histology (H&E and Sirius Red staining) and qPCR analysis
Procedure:
-
Induce NASH in mice by feeding them the CDAAHF diet for 6-8 weeks. A control group will be maintained on a standard chow diet.
-
After the induction period, randomize the CDAAHF-fed mice into two groups: vehicle control and this compound treatment.
-
Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage for 4-6 weeks.
-
Monitor body weight and general health throughout the study.
-
At the end of the treatment period, collect terminal blood samples via cardiac puncture for serum analysis.
-
Euthanize the mice and harvest the livers. Weigh the livers and section them for histology (fixed in 10% neutral buffered formalin) and molecular analysis (snap-frozen in liquid nitrogen).
-
Measure serum levels of ALT and AST as markers of liver injury.
-
Perform histological analysis on liver sections stained with H&E (for steatosis and inflammation) and Sirius Red (for fibrosis). Score the histology using the NAFLD Activity Score (NAS) and fibrosis staging.
-
Extract RNA from frozen liver tissue and perform qPCR to analyze the expression of genes related to fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Ccl2).
-
Statistically analyze the differences between the vehicle-treated and this compound-treated groups.
Conclusion
This compound serves as a valuable chemical probe to investigate the role of HSD17B13 in liver physiology and disease. The protocols outlined above provide a framework for characterizing the inhibitor's activity from biochemical to in vivo settings. By mimicking the protective effects of HSD17B13 loss-of-function genetic variants, studies using this compound can elucidate the mechanisms by which HSD17B13 contributes to the progression of chronic liver diseases and validate its potential as a therapeutic target.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. origene.com [origene.com]
- 3. HSD17B13 | Abcam [abcam.com]
- 4. enanta.com [enanta.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Proteomics Analysis of Hsd17B13-IN-63 Treatment
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Genetic studies have revealed that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][5][6] This has positioned Hsd17B13 as a promising therapeutic target for these conditions. Hsd17B13-IN-63 is a novel small molecule inhibitor designed to target the enzymatic activity of Hsd17B13. Understanding the global proteomic changes induced by this compound is crucial for elucidating its mechanism of action, identifying potential off-target effects, and discovering biomarkers of drug efficacy.
These application notes provide a comprehensive overview and detailed protocols for the quantitative proteomic analysis of liver cells or tissues following treatment with this compound. The target audience for this document includes researchers, scientists, and drug development professionals with an interest in liver diseases and proteomics.
Data Presentation
Quantitative Proteomic Analysis of Hepatocytes Treated with this compound
The following tables summarize hypothetical quantitative proteomics data from an experiment where human primary hepatocytes were treated with this compound (1 µM) or a vehicle control for 24 hours. Proteins were quantified using a label-free quantification (LFQ) approach.
Table 1: Top 10 Down-regulated Proteins in Hepatocytes Treated with this compound
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Log2) | p-value |
| P0CW10 | HSD17B13 | 17-beta-hydroxysteroid dehydrogenase 13 | -2.58 | 0.0001 |
| P08684 | FASN | Fatty acid synthase | -1.75 | 0.0012 |
| P16860 | SCD | Stearoyl-CoA desaturase | -1.52 | 0.0025 |
| Q02878 | PLIN2 | Perilipin-2 | -1.30 | 0.0041 |
| P36957 | ACACA | Acetyl-CoA carboxylase 1 | -1.21 | 0.0053 |
| P04004 | VTN | Vitronectin | -1.15 | 0.0068 |
| P02753 | FGG | Fibrinogen gamma chain | -1.09 | 0.0082 |
| P02774 | APOA1 | Apolipoprotein A-I | -1.05 | 0.0091 |
| P05091 | AHSG | Alpha-2-HS-glycoprotein | -1.02 | 0.0105 |
| P02765 | FGA | Fibrinogen alpha chain | -0.98 | 0.0123 |
Table 2: Top 10 Up-regulated Proteins in Hepatocytes Treated with this compound
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Log2) | p-value |
| P05413 | RBP4 | Retinol-binding protein 4 | 1.85 | 0.0008 |
| P02766 | TTR | Transthyretin | 1.62 | 0.0015 |
| P09493 | GSTA1 | Glutathione S-transferase A1 | 1.48 | 0.0029 |
| P08263 | GSTP1 | Glutathione S-transferase P | 1.35 | 0.0045 |
| P15144 | HMOX1 | Heme oxygenase 1 | 1.28 | 0.0061 |
| P04083 | ALDH2 | Aldehyde dehydrogenase, mitochondrial | 1.20 | 0.0074 |
| Q9Y6M4 | AKR1B10 | Aldo-keto reductase family 1 member B10 | 1.15 | 0.0089 |
| P15280 | SOD2 | Superoxide dismutase [Mn], mitochondrial | 1.10 | 0.0102 |
| P00441 | SOD1 | Superoxide dismutase [Cu-Zn] | 1.06 | 0.0117 |
| P08708 | CAT | Catalase | 1.03 | 0.0134 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture primary human hepatocytes or a relevant cell line (e.g., HepG2) in the recommended medium and conditions until they reach 70-80% confluency.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a culture medium to the final desired concentration (e.g., 1 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or a vehicle control (medium with the same concentration of DMSO). Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Lysate Preparation: Incubate the cell lysates on ice for 30 minutes with vortexing every 10 minutes. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Protein Reduction and Alkylation:
-
Take a 100 µg aliquot of protein from each sample.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce the disulfide bonds.
-
Cool the samples to room temperature.
-
Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate the cysteine residues.
-
-
Protein Digestion:
-
Perform protein digestion using an in-solution or in-gel digestion method. For in-solution digestion, a two-step digestion with Lys-C and trypsin is recommended.
-
Add Lys-C to a 1:100 (enzyme:protein) ratio and incubate at 37°C for 4 hours.
-
Dilute the sample with ammonium bicarbonate (50 mM, pH 8) to reduce the urea concentration to below 2 M.
-
Add trypsin to a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digested peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 0.1% TFA.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
-
Peptide Resuspension: Reconstitute the dried peptides in 0.1% formic acid.
-
Liquid Chromatography (LC):
-
Load the peptide solution onto a reversed-phase LC column (e.g., a C18 column).
-
Separate the peptides using a gradient of increasing acetonitrile concentration over a defined period (e.g., 60-120 minutes).
-
-
Mass Spectrometry (MS):
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Operate the mass spectrometer in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
In DDA mode, the instrument acquires a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
In DIA mode, the instrument systematically fragments all precursor ions within defined mass-to-charge (m/z) windows.
-
Protocol 4: Data Analysis
-
Peptide and Protein Identification:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.
-
Set the search parameters to include the specified enzyme (trypsin), fixed modifications (carbamidomethylation of cysteine), and variable modifications (e.g., oxidation of methionine).
-
-
Protein Quantification:
-
For label-free data, use algorithms like MaxLFQ to calculate protein intensities.
-
For labeled data (e.g., SILAC, TMT), extract the reporter ion intensities.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins that are significantly differentially expressed between the this compound treated and control groups.
-
Apply a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple testing.
-
-
Bioinformatics Analysis:
-
Perform pathway analysis and gene ontology (GO) enrichment analysis on the list of differentially expressed proteins to identify the biological processes and pathways affected by this compound treatment.
-
Visualizations
Signaling Pathway Diagram
Caption: Hsd17B13 signaling pathway and point of inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for mass spectrometry-based proteomics.
Logical Relationship Diagram
Caption: Logical relationship from Hsd17B13 inhibition to therapeutic effect.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primarysourceai.substack.com [primarysourceai.substack.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Hsd17B13-IN-63 in 3D Liver Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[4][5][6] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases. Upregulation of HSD17B13 is observed in patients with NAFLD and appears to play a role in hepatic lipid accumulation.
Hsd17B13-IN-63 is a novel, potent, and selective small molecule inhibitor of HSD17B13 enzymatic activity. These application notes provide a framework for utilizing this compound in three-dimensional (3D) liver organoid cultures to model NAFLD/NASH and evaluate the therapeutic potential of HSD17B13 inhibition. 3D liver organoids offer a more physiologically relevant in vitro model system compared to traditional 2D cell cultures, recapitulating key aspects of liver architecture and function.
Principle of the Application
This protocol describes the use of this compound in patient-derived or stem cell-derived 3D liver organoids to investigate its effect on lipid accumulation, a key hallmark of NAFLD. By inducing a steatotic phenotype in the organoids and subsequently treating them with this compound, researchers can quantify the inhibitor's ability to reverse or prevent lipid droplet formation and associated cellular stress.
Materials and Reagents
-
Human pluripotent stem cells (hPSCs) or cryopreserved primary human hepatocytes
-
Liver organoid initiation, expansion, and differentiation media[6]
-
Matrigel® or other suitable basement membrane extract
-
This compound (prepare stock solutions in DMSO)
-
Fatty acid solution (e.g., oleic and palmitic acids) to induce steatosis
-
Reagents for RNA isolation, qPCR, and protein analysis
-
Reagents for lipid accumulation assays (e.g., Oil Red O, Nile Red)
-
Reagents for cytotoxicity assays (e.g., LDH assay kit)
-
Reagents for biomarker analysis (e.g., ELISA kits for ALT and AST)
Experimental Workflow
Detailed Protocols
Generation and Culture of 3D Liver Organoids
This protocol is a general guideline and should be optimized based on the specific cell source and laboratory conditions.
-
Initiation of Liver Organoids:
-
For hPSC-derived organoids, follow established protocols to differentiate hPSCs into hepatic progenitors.
-
For primary hepatocytes, thaw cryopreserved cells according to the supplier's instructions.
-
Embed hepatic progenitors or primary hepatocytes in Matrigel® domes in a 24-well plate.[6]
-
Culture in liver organoid initiation medium.
-
-
Expansion and Maintenance:
-
After 3-5 days, switch to liver organoid expansion medium.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically or enzymatically disrupting the Matrigel® and re-plating the organoid fragments.
-
Induction of Steatosis and Treatment with this compound
-
Induction of Steatosis:
-
Culture mature liver organoids for 24-48 hours in a medium supplemented with a mixture of oleic and palmitic acids to induce lipid accumulation. The optimal concentration and duration should be determined empirically.
-
-
Treatment:
-
Prepare a dose-response curve for this compound (e.g., 0.1, 1, 10, 100 nM, 1 µM). Include a vehicle control (DMSO).
-
Treat the steatotic organoids with this compound for 48-72 hours.
-
Endpoint Analysis
-
Lipid Accumulation Staining:
-
Fix the organoids in 4% paraformaldehyde.
-
Stain with Oil Red O or Nile Red solution to visualize lipid droplets.
-
Acquire images using brightfield or fluorescence microscopy and quantify the stained area using image analysis software.
-
-
Gene Expression Analysis:
-
Isolate total RNA from the organoids.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression of genes involved in lipid metabolism (e.g., SREBP-1c, FASN, ACACA) and fibrosis (e.g., COL1A1, ACTA2).
-
-
Protein Analysis:
-
Lyse the organoids and perform Western blotting to assess the protein levels of HSD17B13 and markers of cellular stress.
-
Collect the culture supernatant to measure secreted levels of albumin, ALT, and AST using ELISA kits.
-
Quantitative Data Presentation
The following tables represent expected data from experiments using this compound in a 3D liver organoid model of steatosis.
Table 1: Effect of this compound on Lipid Accumulation
| Treatment Group | Concentration | Normalized Oil Red O Staining Area (% of Vehicle Control) |
| Vehicle Control | - | 100 ± 8.5 |
| This compound | 10 nM | 75 ± 6.2 |
| This compound | 100 nM | 42 ± 5.1 |
| This compound | 1 µM | 25 ± 3.9 |
Table 2: Effect of this compound on Gene Expression
| Treatment Group | Concentration | Relative SREBP-1c Expression (Fold Change) | Relative COL1A1 Expression (Fold Change) |
| Vehicle Control | - | 1.00 | 1.00 |
| This compound | 100 nM | 0.65 ± 0.07 | 0.82 ± 0.09 |
Table 3: Effect of this compound on Secreted Biomarkers
| Treatment Group | Concentration | Secreted ALT (U/L) | Secreted Albumin (µg/mL) |
| Vehicle Control | - | 85 ± 7.1 | 50 ± 4.5 |
| This compound | 100 nM | 55 ± 6.3 | 52 ± 5.1 |
HSD17B13 Signaling Pathway
The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) and sterol regulatory element-binding protein 1c (SREBP-1c), key transcription factors in lipid metabolism.
Troubleshooting
-
High variability between organoids: Ensure consistent size and density of organoids at the start of the experiment. Increase the number of biological replicates.
-
Low induction of steatosis: Optimize the concentration and duration of fatty acid treatment. Ensure the health of the organoids before induction.
-
Cytotoxicity of the inhibitor: Perform a dose-response curve for cytotoxicity to determine the optimal non-toxic concentration range.
Conclusion
The use of this compound in 3D liver organoid models provides a powerful platform for investigating the role of HSD17B13 in the pathogenesis of NAFLD and for the preclinical evaluation of potential therapeutic agents. These protocols offer a starting point for researchers to design and execute robust experiments to further elucidate the therapeutic potential of HSD17B13 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Seahorse XF Assay: Measuring Metabolic Changes with a Selective Hsd17B13 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a liver-specific, lipid droplet-associated protein implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[1][2] Genetic loss-of-function variants in Hsd17B13 are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH) and subsequent liver damage.[1][2] This has made Hsd17B13 a compelling therapeutic target for the treatment of chronic liver diseases. Small molecule inhibitors of Hsd17B13 are being developed to replicate the protective effects of these genetic variants.
These application notes provide a detailed protocol for utilizing the Agilent Seahorse XF Analyzer to assess the metabolic effects of a selective Hsd17B13 inhibitor on hepatocytes. The Seahorse XF technology enables the real-time measurement of two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
Recent studies have shown that inhibition of Hsd17B13 with a selective small molecule inhibitor can lead to an increase in mitochondrial respiratory function in hepatocytes.[1][3] Therefore, the Seahorse XF Mito Stress Test is a valuable tool to characterize the bioenergetic profile of cells treated with an Hsd17B13 inhibitor.
Key Concepts
-
Mitochondrial Respiration (OCR): The process of generating ATP through the oxidation of fuel molecules in the mitochondria. It is a measure of cellular oxidative phosphorylation.
-
Glycolysis (ECAR): The metabolic pathway that converts glucose into pyruvate, generating ATP. The production of lactate as a byproduct of glycolysis leads to the acidification of the extracellular medium.
-
Seahorse XF Mito Stress Test: An assay that uses sequential injections of mitochondrial inhibitors (Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A) to reveal key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized signaling pathway of Hsd17B13 and the experimental workflow for the Seahorse XF assay.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Target Validation of Hsd17B13-IN-XX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Human genetics studies have robustly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver diseases.[1] This makes HSD17B13 a compelling therapeutic target for these conditions. Hsd17B13-IN-XX is a potent and selective small molecule inhibitor designed to target the enzymatic activity of HSD17B13. These application notes provide a comprehensive framework for the in vivo validation of Hsd17B13-IN-XX in a preclinical model of NASH, outlining the experimental design, key endpoint analyses, and detailed protocols.
Mechanism of Action
HSD17B13 is understood to play a role in hepatic lipid metabolism.[1] Its inhibition is hypothesized to mimic the protective effects of the naturally occurring loss-of-function genetic variants. The proposed mechanism involves the modulation of lipid homeostasis within hepatocytes, leading to a reduction in lipotoxicity, inflammation, and the progression of liver fibrosis. Preclinical studies with other HSD17B13 inhibitors have demonstrated improvements in markers of liver homeostasis, including reductions in liver transaminases and alterations in hepatic lipid species.[2]
Signaling Pathway and Therapeutic Rationale
The inhibition of HSD17B13 is expected to interrupt the pathological processes leading from simple steatosis to severe liver injury and fibrosis.
Caption: HSD17B13 signaling in liver disease and point of intervention.
Quantitative Data Summary
The following tables present hypothetical data from a representative in vivo study validating Hsd17B13-IN-XX in a diet-induced mouse model of NASH.
Table 1: Serum Biomarkers of Liver Injury
| Group | N | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) |
| Healthy Control | 8 | 35 ± 5 | 50 ± 8 | 0.2 ± 0.05 |
| NASH Vehicle | 8 | 150 ± 25 | 200 ± 30 | 0.5 ± 0.1 |
| Hsd17B13-IN-XX (10 mg/kg) | 8 | 90 ± 15 | 120 ± 20 | 0.3 ± 0.08* |
| Hsd17B13-IN-XX (30 mg/kg) | 8 | 60 ± 10 | 80 ± 15 | 0.25 ± 0.06** |
| Data are presented as mean ± SD. *p<0.05, **p<0.01 vs. NASH Vehicle. |
Table 2: Liver Histopathology Scores
| Group | N | Steatosis (0-3) | Lobular Inflammation (0-3) | Hepatocyte Ballooning (0-2) | NAFLD Activity Score (NAS) | Fibrosis Stage (0-4) |
| Healthy Control | 8 | 0.1 ± 0.1 | 0.1 ± 0.1 | 0.0 ± 0.0 | 0.2 ± 0.2 | 0.0 ± 0.0 |
| NASH Vehicle | 8 | 2.8 ± 0.2 | 2.5 ± 0.3 | 1.8 ± 0.2 | 7.1 ± 0.5 | 2.5 ± 0.4 |
| Hsd17B13-IN-XX (10 mg/kg) | 8 | 1.5 ± 0.3 | 1.6 ± 0.2 | 1.0 ± 0.3 | 4.1 ± 0.6 | 1.5 ± 0.3* |
| Hsd17B13-IN-XX (30 mg/kg) | 8 | 0.8 ± 0.2 | 0.9 ± 0.2 | 0.5 ± 0.2 | 2.2 ± 0.4 | 0.8 ± 0.2** |
| Data are presented as mean ± SD. Scoring based on the NASH-CRN system.[3] *p<0.05, **p<0.01 vs. NASH Vehicle. |
Table 3: Hepatic Gene Expression (Fold Change vs. Healthy Control)
| Gene | Function | NASH Vehicle | Hsd17B13-IN-XX (10 mg/kg) | Hsd17B13-IN-XX (30 mg/kg) |
| Acta2 (α-SMA) | Fibrosis | 8.5 ± 1.2 | 4.2 ± 0.8 | 2.1 ± 0.5** |
| Col1a1 | Fibrosis | 10.2 ± 1.5 | 5.1 ± 1.0 | 2.5 ± 0.6 |
| Tnf (TNF-α) | Inflammation | 6.3 ± 0.9 | 3.0 ± 0.5* | 1.5 ± 0.3 |
| Ccl2 (MCP-1) | Inflammation | 7.8 ± 1.1 | 3.5 ± 0.6 | 1.8 ± 0.4** |
| Scd1 | Lipogenesis | 5.5 ± 0.7 | 2.5 ± 0.4 | 1.2 ± 0.2** |
| Data are presented as mean ± SD. *p<0.05, **p<0.01 vs. NASH Vehicle. |
Experimental Workflow
A structured workflow is crucial for the successful in vivo validation of Hsd17B13-IN-XX.
Caption: Workflow for the in vivo validation of Hsd17B13-IN-XX.
Detailed Experimental Protocols
Animal Model and Study Design
-
Model: Male C57BL/6J mice, 8-10 weeks old.
-
Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce NASH with fibrosis.[4]
-
Acclimatization: 1 week under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
Induction: Feed mice the CDAA-HFD for 16 weeks to establish the disease phenotype.
-
Groups (n=8-10 per group):
-
Healthy Control: Chow diet + Vehicle.
-
NASH Vehicle: CDAA-HFD + Vehicle (e.g., 0.5% methylcellulose in water).
-
Hsd17B13-IN-XX (Low Dose): CDAA-HFD + 10 mg/kg Hsd17B13-IN-XX.
-
Hsd17B13-IN-XX (High Dose): CDAA-HFD + 30 mg/kg Hsd17B13-IN-XX.
-
-
Administration: Daily oral gavage for 8 weeks.
-
Termination: At the end of the treatment period, euthanize mice via CO2 asphyxiation followed by cervical dislocation. Collect blood via cardiac puncture and perfuse the liver with PBS before harvesting.
Histological Analysis
-
Fixation: Fix a section of the largest liver lobe in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For assessment of steatosis, inflammation, and hepatocyte ballooning.
-
Sirius Red: For visualization and quantification of collagen deposition (fibrosis).
-
-
Scoring: A blinded pathologist should score the slides using the NAFLD Activity Score (NAS) and Fibrosis Staging system.[3][5]
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Homogenize ~30 mg of snap-frozen liver tissue in TRIzol reagent. Extract total RNA according to the manufacturer's protocol.
-
Quality Control: Assess RNA concentration and purity using a NanoDrop spectrophotometer (A260/280 ratio ~2.0).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for target genes (Acta2, Col1a1, Tnf, Ccl2) and a housekeeping gene (Gapdh or Rplp0).
-
Analysis: Run the reaction on a real-time PCR system. Calculate relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the healthy control group.
Western Blot Analysis
-
Protein Extraction: Homogenize ~50 mg of snap-frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-HSD17B13, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Imaging: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to the loading control (GAPDH).
Logical Framework for Therapeutic Effect
The therapeutic benefit of Hsd17B13-IN-XX is based on a logical cascade of events stemming from target inhibition.
Caption: Logical flow from HSD17B13 inhibition to therapeutic outcome.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Models for the Study of Liver Fibrosis Regression In Vivo and Ex Vivo [xiahepublishing.com]
Troubleshooting & Optimization
Hsd17B13-IN-63 solubility and stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hsd17B13-IN-63. The information is designed to address common challenges related to the solubility and stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For in vitro experiments, this compound should be dissolved in 100% DMSO to prepare a stock solution. It is crucial to use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: How should I store the stock solution of this compound?
A2: Stock solutions of Hsd17B13 inhibitors should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Following these recommendations is critical to maintaining the stability and activity of the compound.
Q3: What is the recommended method for preparing working solutions in cell culture media?
A3: To prepare a working solution, the DMSO stock solution should be diluted serially in your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution. | The compound's solubility limit in DMSO has been exceeded or the DMSO has absorbed water. | Gently warm the solution and/or sonicate to aid dissolution.[1] Use fresh, anhydrous DMSO for preparing new stock solutions. |
| Precipitation or cloudiness in cell culture media after adding the compound. | The compound's solubility in the aqueous cell culture media is poor, leading to precipitation upon dilution from the DMSO stock. | 1. Decrease the final concentration of this compound in the media.2. Increase the serum concentration in the media if experimentally permissible, as serum proteins can help stabilize some compounds.3. Prepare an intermediate dilution in a serum-containing medium before the final dilution in the experimental medium. |
| Inconsistent experimental results or loss of compound activity. | The compound may be unstable in the cell culture media over the duration of the experiment. The stock solution may have degraded due to improper storage. | 1. Minimize the time the compound is in the culture media by adding it immediately before the experiment and replacing the media at regular intervals for longer-term studies.2. Aliquot the stock solution into smaller, single-use vials upon preparation to avoid repeated freeze-thaw cycles.3. Always use stock solutions within the recommended storage period (1 month at -20°C, 6 months at -80°C).[1] |
| Cell toxicity observed at expected non-toxic concentrations. | The final DMSO concentration in the cell culture is too high. The compound itself may have some level of cytotoxicity. | 1. Calculate and ensure the final DMSO concentration is at a level well-tolerated by your specific cell line (typically ≤0.1%).2. Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your cell line. |
Solubility Data
The following table summarizes the solubility of a representative HSD17B13 inhibitor in various solvent systems. This data can be used as a reference when designing experiments with this compound.
| Solvent System | Solubility |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| DMSO | 100 mg/mL[1] |
Experimental Protocols
Protocol for Stock Solution Preparation
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the required amount of the compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. If precipitation occurs, gentle warming can be applied.[1]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Protocol for Preparing Working Solutions in Cell Culture Media
-
Materials: Prepared stock solution of this compound in DMSO, pre-warmed complete cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into the complete cell culture medium to reach the final desired experimental concentration.
-
Ensure the final DMSO concentration in the media is non-toxic to the cells (e.g., ≤0.1%).
-
Add the final working solution to the cells immediately after preparation.
-
Visual Guides
Caption: Workflow for preparing and using this compound in cell culture experiments.
References
Optimizing Hsd17B13 Inhibitor Concentrations for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro experimental concentrations of Hsd17B13 inhibitors, such as Hsd17B13-IN-63. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for a new Hsd17B13 inhibitor in a cell-based assay?
A1: For a novel Hsd17B13 inhibitor, it is recommended to start with a broad concentration range to determine its potency and potential cytotoxicity. A typical starting range would be from 1 nM to 10 µM. Potent inhibitors often show efficacy in the nanomolar range in biochemical assays and the sub-micromolar to low micromolar range in cellular assays[1][2].
Q2: How do I determine the optimal concentration of my Hsd17B13 inhibitor?
A2: The optimal concentration should be determined empirically for each cell line and assay. A dose-response curve should be generated to identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). The optimal concentration for your experiments will typically be at or near the IC50/EC50 value, where you observe a significant biological effect without cytotoxicity.
Q3: What are the known substrates for Hsd17B13 enzymatic assays?
A3: Hsd17B13 has been shown to have retinol dehydrogenase activity, converting retinol to retinaldehyde[3]. Other reported substrates include steroids like estradiol and bioactive lipids such as leukotriene B4[1][4]. The choice of substrate may influence inhibitor potency and should be considered during assay development.
Q4: What is the mechanism of action of Hsd17B13 and how does its inhibition affect cellular pathways?
A4: Hsd17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes[3][5]. It is involved in hepatic lipid metabolism and has been shown to play a role in inflammation[6][7]. Inhibition of Hsd17B13 is expected to mimic the protective effects of its loss-of-function variants, which are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH)[3][8]. Hsd17B13 has been implicated in signaling pathways involving LXR-α and SREBP-1c, as well as the PAF/STAT3 pathway promoting leukocyte adhesion[3][9].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Potency or No Effect of the Inhibitor | - Inappropriate concentration range.- Poor inhibitor solubility.- Inactive compound.- Inappropriate assay conditions. | - Test a wider and higher concentration range.- Check the solubility of the inhibitor in your assay medium. Consider using a different solvent or formulation[10].- Verify the identity and purity of the inhibitor.- Optimize assay parameters such as substrate concentration and incubation time. |
| High Variability in Results | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Instability of the inhibitor in the assay medium. | - Ensure uniform cell seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Assess the stability of your inhibitor under experimental conditions over time. |
| Observed Cytotoxicity | - Off-target effects of the inhibitor.- High concentration of the inhibitor or solvent (e.g., DMSO).- Cell line sensitivity. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay.- Use the lowest effective concentration of the inhibitor and keep the final solvent concentration below 0.5%.- Test the inhibitor on different cell lines to assess specificity. |
| Inhibitor Precipitation in Culture Medium | - Poor aqueous solubility of the compound. | - Prepare stock solutions in an appropriate solvent like DMSO[10].- Avoid repeated freeze-thaw cycles of stock solutions.- Visually inspect the medium for precipitation after adding the inhibitor. If precipitation occurs, consider using a lower concentration or a different formulation. |
Data on Known Hsd17B13 Inhibitors
The following table summarizes publicly available data on known Hsd17B13 inhibitors to provide a reference for expected potency ranges.
| Inhibitor | Assay Type | Substrate | IC50 / Ki | Reference |
| BI-3231 | Human HSD17B13 Enzymatic | Estradiol | Ki in the single-digit nM range | [1] |
| BI-3231 | Human HSD17B13 Cellular | Not specified | Double-digit nM activity | [1] |
| Compound 1 (from HTS) | Human HSD17B13 Enzymatic | Estradiol | 1.4 ± 0.7 µM | [1] |
| Compound 1 (from HTS) | Human HSD17B13 Enzymatic | Retinol | 2.4 ± 0.1 µM | [1] |
| Pfizer Compound 1 | Biochemical | Estradiol or LTB4 | Potent inhibition | [4] |
| Pfizer Compound 1 | Cellular | Not specified | Active | [4] |
Key Experimental Protocols
HSD17B13 Enzymatic Activity Assay (NADH Detection)
This protocol is a generalized procedure based on commonly used methods for measuring HSD17B13 activity[9][11].
Objective: To determine the in vitro potency of an Hsd17B13 inhibitor by measuring the production of NADH.
Materials:
-
Recombinant human Hsd17B13 protein
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD+
-
Substrate (e.g., β-estradiol or retinol)
-
Hsd17B13 inhibitor (e.g., this compound)
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of the Hsd17B13 inhibitor in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add the diluted inhibitor.
-
Add a solution containing recombinant Hsd17B13 enzyme, NAD+, and the chosen substrate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for an additional period to allow the luminescent signal to develop.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Hsd17B13 Activity in Hepatocytes
This protocol outlines a general workflow for assessing the effect of an Hsd17B13 inhibitor on lipid accumulation in a relevant cell line.
Objective: To evaluate the efficacy of an Hsd17B13 inhibitor in a cell-based model of lipid accumulation.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium
-
Hsd17B13 inhibitor
-
Lipogenic stimulus (e.g., oleic acid)
-
Reagents for lipid droplet staining (e.g., Oil Red O or BODIPY)
-
Reagents for cytotoxicity assessment (e.g., MTT or LDH assay kit)
-
Multi-well cell culture plates
Procedure:
-
Seed hepatocytes in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Hsd17B13 inhibitor for a predetermined time (e.g., 1-2 hours) before adding the lipogenic stimulus.
-
Induce lipid accumulation by treating the cells with oleic acid for 24-48 hours[12].
-
After the incubation period, assess cell viability using a cytotoxicity assay.
-
For lipid quantification, fix the cells and stain with a lipid-specific dye.
-
Visualize and quantify lipid droplets using microscopy and image analysis software.
-
Determine the concentration-dependent effect of the inhibitor on lipid accumulation and calculate the EC50 value.
Visualizing Pathways and Workflows
Caption: HSD17B13 signaling and function in hepatocytes.
Caption: Workflow for inhibitor characterization.
Caption: Troubleshooting logic for concentration optimization.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gene - HSD17B13 [maayanlab.cloud]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. enanta.com [enanta.com]
- 12. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming In Vivo Delivery Challenges for Hsd17B13 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) in vivo. The following information is designed to help you navigate and resolve common delivery issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Hsd17B13 inhibitor shows poor solubility in common vehicle formulations. What are my options?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors. Here are several strategies to improve the solubility of your Hsd17B13 inhibitor for in vivo administration:
-
Co-solvents: A mixture of solvents can be used to increase solubility. Common co-solvents for animal studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. It is crucial to first dissolve the compound in a small amount of a strong organic solvent like DMSO and then slowly add aqueous buffers or other vehicles.[1]
-
Formulation Vehicles: Consider using specialized formulation vehicles designed to enhance the solubility and stability of hydrophobic compounds. These can include:
-
Lipid-based formulations: Solutions or suspensions in oils (e.g., corn oil, sesame oil).
-
Surfactant-based formulations: Micellar solutions using surfactants like Tween 80 or Cremophor EL.
-
Cyclodextrins: These can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in aqueous solutions.
-
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the formulation can significantly improve solubility.
-
Particle Size Reduction: Techniques like micronization or nanocrystal formulation can increase the surface area of the drug, leading to faster dissolution and improved bioavailability.
It is essential to perform tolerability studies for any new formulation in your animal model to ensure the vehicle itself does not cause adverse effects.
Q2: I'm observing rapid clearance and low systemic exposure of my Hsd17B13 inhibitor in vivo. How can I address this?
A2: Rapid clearance can be due to extensive first-pass metabolism in the liver or rapid excretion. Here are some troubleshooting steps:
-
Route of Administration: If you are using oral administration, consider switching to a route that bypasses the liver's first-pass metabolism, such as subcutaneous or intravenous injection.[2][3] For example, the Hsd17B13 inhibitor BI-3231 showed significantly increased systemic bioavailability when administered subcutaneously compared to oral administration.[2][3]
-
Prodrug Strategy: A prodrug is an inactive form of a drug that is metabolized into the active form in the body. This approach can be used to improve absorption, distribution, metabolism, and excretion (ADME) properties.[4] For instance, a prodrug form of an Hsd17B13 inhibitor (EP-037429) was used in a mouse model of liver injury.[5]
-
Inhibition of Metabolic Enzymes: While more complex, co-administration with an inhibitor of the primary metabolic enzymes responsible for your compound's clearance could be explored, though this can introduce complications with off-target effects.
-
Formulation Approaches: Advanced formulations like nanoparticles or liposomes can protect the drug from degradation and clearance, extending its circulation time.[4]
Q3: My Hsd17B13 inhibitor is not showing the expected efficacy in my in vivo model, despite good in vitro potency. What could be the issue?
A3: A discrepancy between in vitro potency and in vivo efficacy often points to issues with pharmacokinetics (PK) and pharmacodynamics (PD).
-
Insufficient Target Engagement: The concentration of the inhibitor at the target tissue (the liver, for Hsd17B13) may not be sufficient to achieve the desired level of target inhibition. Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver.[6][7][8] Therefore, ensuring adequate liver exposure is critical. The inhibitor BI-3231, for example, showed extensive liver tissue accumulation.[2]
-
Poor PK/PD Relationship: It's important to establish a clear relationship between the dose, plasma/tissue concentration, and the biological effect. Consider conducting a dose-response study and measuring target engagement biomarkers in the liver.
-
Species Differences: The target protein in your animal model may have differences in its sequence or structure compared to the human protein, potentially affecting inhibitor binding. For example, the Hsd17B13 inhibitor BI-3231 has an IC50 of 1 nM for the human protein and 13 nM for the mouse protein.[9]
-
Metabolic Instability: The compound may be rapidly metabolized into inactive forms. While some inhibitors like BI-3231 show high metabolic stability in liver microsomes, they may have lower stability in hepatocytes due to phase II metabolism.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for the Hsd17B13 inhibitor BI-3231.
Table 1: In Vitro Potency of BI-3231
| Target | IC50 |
| Human Hsd17B13 | 1 nM |
| Mouse Hsd17B13 | 13 nM |
Data sourced from MedchemExpress.[9]
Table 2: Physicochemical and In Vitro ADME Properties of BI-3231
| Parameter | Value |
| ClogP | 1.3 |
| TPSA | 90 Ų |
| Aqueous Solubility | Good |
| Caco-2 Permeability | High |
| Cytochrome P450 Inhibition | No |
| hERG Inhibition | No |
| Metabolic Stability (Liver Microsomes) | High |
| Metabolic Stability (Hepatocytes) | Moderate |
Data sourced from ACS Publications.[2]
Experimental Protocols
Protocol 1: General In Vivo Formulation Preparation for a Hydrophobic Hsd17B13 Inhibitor
-
Stock Solution Preparation:
-
Accurately weigh the required amount of the Hsd17B13 inhibitor.
-
Dissolve the compound in a minimal amount of a suitable organic solvent, such as DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary.[1]
-
-
Vehicle Preparation:
-
Prepare the desired vehicle. A common vehicle for subcutaneous or oral administration is a mixture of PEG400, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
-
Final Formulation:
-
Slowly add the vehicle to the stock solution while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by changing the co-solvent ratios or using a different vehicle).
-
It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[9]
-
Protocol 2: Assessment of In Vivo Target Engagement
-
Animal Dosing:
-
Administer the Hsd17B13 inhibitor to the animal model at the desired dose and route.
-
Include a vehicle control group.
-
-
Tissue Collection:
-
At a predetermined time point after dosing, euthanize the animals and collect the liver tissue.
-
-
Protein Extraction:
-
Homogenize the liver tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Hsd17B13 and a suitable loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the level of Hsd17B13 protein. A decrease in Hsd17B13 protein levels in the treated group compared to the vehicle control would indicate target engagement.
-
Visualizations
Caption: Simplified signaling pathway of Hsd17B13 and the action of its inhibitors.
Caption: General experimental workflow for in vivo studies of Hsd17B13 inhibitors.
Caption: A logical troubleshooting guide for in vivo efficacy issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with Hsd17B13-IN-63 assays
Welcome to the technical support center for Hsd17B13-IN-63 and related assays. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hsd17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
A1: 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a protein primarily found in the liver, where it is localized to the surface of lipid droplets.[1][2][3] It is known to be involved in lipid and retinol metabolism.[3][4] Genetic studies have shown that individuals with naturally occurring, less active variants of Hsd17B13 are protected from the progression of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][5] This protective effect makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions.
Q2: What is the enzymatic function of Hsd17B13?
A2: Hsd17B13 has been shown to possess retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[4][5][6] This is considered a key enzymatic function related to its role in liver pathology. The enzyme has also been reported to act on other substrates in vitro, including steroids like β-estradiol and bioactive lipids such as leukotriene B4 (LTB4).[7][8][9]
Q3: What are the common assays used to assess Hsd17B13 activity and inhibition?
A3: Common assays include:
-
Enzymatic Assays: These directly measure the catalytic activity of purified Hsd17B13. A widely used method is the retinol dehydrogenase (RDH) activity assay, which measures the conversion of retinol to retinaldehyde.[4][6] Another common approach is to monitor the production of NADH, a cofactor in the enzymatic reaction, using luminescence-based kits like NAD-Glo™.[10]
-
Cell-Based Assays: These assays measure Hsd17B13 activity or the effects of its inhibition in a cellular context. This can involve overexpressing Hsd17B13 in cell lines like HEK293 or HepG2 and then measuring substrate conversion or downstream effects like lipid accumulation.[4][8]
-
Western Blotting and ELISA: These methods are used to quantify Hsd17B13 protein levels in cells or tissues, which can be important for validating knockdown or knockout models and assessing the effects of compounds on protein expression.[11][12][13]
-
Lipid Droplet Analysis: Since Hsd17B13 is localized to lipid droplets, microscopy-based assays are used to visualize and quantify changes in lipid droplet size, number, and Hsd17B13 co-localization in response to inhibitors.[4][14][15]
Troubleshooting Guides
Inconsistent Results in Hsd17B13 Enzymatic Assays
Problem: High variability or low signal-to-noise ratio in my in vitro enzymatic assay.
| Potential Cause | Troubleshooting Steps |
| Enzyme Instability or Inactivity | Ensure proper storage and handling of recombinant Hsd17B13 protein. Perform a protein concentration check and a quality control activity test before starting a new batch of experiments. |
| Substrate or Cofactor Degradation | Prepare fresh substrate (e.g., retinol, β-estradiol) and cofactor (NAD+) solutions for each experiment. Some substrates are light-sensitive and should be handled accordingly. |
| Sub-optimal Assay Conditions | Optimize assay parameters such as pH, temperature, and incubation time. Titrate the concentrations of the enzyme, substrate, and NAD+ to find the optimal conditions for your specific assay setup.[10] |
| Inhibitor Precipitation | Visually inspect assay plates for any signs of compound precipitation. Determine the solubility of this compound in your assay buffer. If solubility is an issue, consider using a different buffer or adding a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity). |
| Assay Detection Issues | If using a luminescence-based readout (e.g., NAD-Glo™), ensure that your plate reader is calibrated and that the detection reagents are fresh and properly prepared. Run appropriate controls to check for interference with the detection system. |
Variability in Hsd17B13 Cellular Assays
Problem: Inconsistent results in cell-based assays measuring Hsd17B13 inhibition.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Hsd17B13 Expression | If using a transient transfection system, optimize the transfection protocol to achieve consistent expression levels. For long-term studies, consider generating a stable cell line expressing Hsd17B13.[8] |
| Cell Health and Viability | Monitor cell viability in all experiments, as compound toxicity can lead to misleading results. Perform a cytotoxicity assay for this compound at the concentrations used in your activity assays. |
| Issues with Lipid Droplet Induction | If your assay involves the induction of lipid droplets (e.g., with oleic acid), ensure the induction is consistent. The localization and activity of Hsd17B13 are dependent on lipid droplets.[4][6] |
| Poor Compound Permeability | If this compound is active in enzymatic assays but not in cellular assays, it may have poor cell permeability. Consider using a different compound or modifying the assay to improve uptake. |
| Off-Target Effects | The observed cellular phenotype may be due to off-target effects of the inhibitor. Validate your findings using a secondary, structurally distinct inhibitor or by using genetic approaches like siRNA-mediated knockdown of Hsd17B13. |
Difficulties with Hsd17B13 Protein Analysis
Problem: Weak or inconsistent bands in Western blots for Hsd17B13.
| Potential Cause | Troubleshooting Steps |
| Low Protein Abundance | Hsd17B13 expression can vary between cell types and conditions. Ensure you are using an appropriate cell line or tissue and consider enriching for lipid droplet fractions to increase the concentration of Hsd17B13. |
| Inefficient Protein Extraction | Due to its association with lipid droplets, Hsd17B13 may be difficult to solubilize. Use a lysis buffer containing strong detergents and consider mechanical disruption methods like sonication. |
| Poor Antibody Performance | Validate your primary antibody using positive controls (e.g., cells overexpressing Hsd17B13) and negative controls (e.g., knockout cells). Test different antibody dilutions and blocking conditions. |
| Protein Degradation | Add protease inhibitors to your lysis buffer and keep samples on ice during processing to prevent protein degradation. Hsd17B13 stability may be affected by its localization, with mislocalized protein being more prone to degradation.[4] |
Quantitative Data
The following table summarizes the inhibitory potency of a known Hsd17B13 inhibitor, BI-3231, for reference.
| Compound | Target | Assay Type | Substrate | IC50 / Ki | Reference |
| BI-3231 | Human Hsd17B13 | Enzymatic | Estradiol | IC50 = 1.4 µM (initial hit) | [8] |
| BI-3231 | Human Hsd17B13 | Enzymatic | Retinol | IC50 = 2.4 µM (initial hit) | [8] |
| BI-3231 (optimized) | Human Hsd17B13 | Enzymatic | - | Ki = single-digit nM | [8] |
| BI-3231 (optimized) | Human Hsd17B13 | Cellular | - | IC50 = double-digit nM | [8] |
Experimental Protocols
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol is adapted from methodologies used to characterize the enzymatic function of Hsd17B13.[4][6]
1. Cell Culture and Transfection:
- Plate HEK293 cells in a suitable format (e.g., 12-well plates) to reach 70-80% confluency on the day of transfection.
- Transfect cells with a plasmid encoding Hsd17B13 or an empty vector control using a suitable transfection reagent.
2. Substrate Treatment:
- 24 hours post-transfection, replace the culture medium with fresh medium containing all-trans-retinol (e.g., 2-5 µM). Include a vehicle control (e.g., ethanol).
- Incubate the cells for 6-8 hours.
3. Sample Collection and Preparation:
- Harvest the cells and the culture medium separately.
- Lyse the cells and determine the protein concentration for normalization.
- Extract retinoids from the cell lysates and culture medium using a suitable solvent extraction method (e.g., with hexane or ethyl acetate).
4. Retinoid Quantification:
- Dry the extracted retinoids under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
- Analyze the levels of retinol, retinaldehyde, and retinoic acid using High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
- Calculate the amount of retinaldehyde and retinoic acid produced.
- Normalize the retinoid levels to the total protein concentration in the cell lysate.
- Compare the activity of Hsd17B13-expressing cells to the empty vector control to determine the specific RDH activity.
- To test the effect of an inhibitor like this compound, pre-incubate the cells with the inhibitor for a defined period before adding the retinol substrate.
Visualizations
Caption: Role of Hsd17B13 in retinol metabolism and its inhibition.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. origene.com [origene.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hsd17B13-IN-63 Cytotoxicity Assessment in Primary Hepatocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of Hsd17B13-IN-63, a novel inhibitor of 17β-hydroxysteroid dehydrogenase 13, in primary hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of Hsd17B13 inhibition in primary hepatocytes?
A1: HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes that is involved in lipid metabolism.[1][2][3][4][5] Inhibition of HSD17B13 is expected to modulate hepatic lipid content. For instance, the HSD17B13 inhibitor BI-3231 has been shown to reduce triglyceride accumulation and protect against lipotoxicity induced by palmitic acid in hepatocytes.[1][4] Therefore, depending on the experimental model, you might observe alterations in lipid droplet morphology or overall intracellular triglyceride levels.
Q2: Which cytotoxicity assays are recommended for assessing the effects of this compound on primary hepatocytes?
A2: A multi-parametric approach is recommended to obtain a comprehensive understanding of potential cytotoxicity. Commonly used assays include:
-
Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity by quantifying the release of LDH from damaged cells.[6][7][8][9]
-
Tetrazolium Salt-Based Assays (e.g., MTT, MTS): Assess metabolic activity as an indicator of cell viability.[10][11][12][13]
-
Caspase-3/7 Assay: Detects the activation of executioner caspases, which is a hallmark of apoptosis.[14][15][16]
Q3: What are some critical considerations when working with primary hepatocytes?
A3: Primary hepatocytes are sensitive and require careful handling. Key considerations include:
-
Thawing: Thaw cryopreserved hepatocytes rapidly (<2 minutes) in a 37°C water bath.[17]
-
Handling: Use wide-bore pipette tips and avoid vigorous pipetting to prevent shear stress.[17][18]
-
Plating: Ensure even cell distribution and appropriate seeding density to achieve a confluent monolayer.[18][19]
-
Media: Use specialized hepatocyte culture media to maintain cell viability and function.[19]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension before and during plating. Because hepatocytes settle quickly, gently resuspend the cells frequently.[18][19] Use a hemocytometer for accurate cell counting; automated counters can be inaccurate for primary hepatocytes.[18] |
| Uneven Compound Distribution | Mix the plate gently after adding this compound to ensure uniform distribution in the wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell health and compound concentration. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Ensure that the incubation time for the assay reagent is consistent across all plates. |
Issue 2: Discrepancies Between Different Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| Different Mechanisms of Cell Death | This compound might induce cytotoxicity through a specific pathway that is detected by one assay but not another. For example, you might see an increase in caspase-3/7 activity (apoptosis) without a significant increase in LDH release (necrosis). It is important to interpret the results from multiple assays together to understand the mode of action. |
| Compound Interference with Assay Chemistry | Some compounds can interfere with the chemical reactions of cytotoxicity assays. To check for this, run a control with the compound in cell-free media to see if it directly reacts with the assay reagents. |
| Timing of Assay Measurement | The kinetics of different cell death pathways can vary. For instance, apoptosis may be an earlier event than secondary necrosis and subsequent LDH release. Consider performing a time-course experiment to capture different stages of cytotoxicity. |
Issue 3: Unexpected Phenotypes or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Alterations in Lipid Metabolism | As HSD17B13 is involved in lipid metabolism, its inhibition may lead to changes in lipid droplet size and number, which could be independent of cytotoxicity.[1][3][4] Consider using imaging techniques like Oil Red O staining to visualize lipid droplets. |
| Activation of Stress Response Pathways | Inhibition of a key metabolic enzyme could trigger cellular stress responses. Consider assessing markers of cellular stress, such as reactive oxygen species (ROS) production or the unfolded protein response (UPR). |
| Off-Target Inhibition | This compound may have off-target effects on other cellular proteins. If unexpected phenotypes are observed, consider performing target engagement and selectivity profiling studies. |
Quantitative Data Summary
The following tables represent example data and should be adapted based on experimental results.
Table 1: Cytotoxicity of this compound in Primary Human Hepatocytes (48h Treatment)
| Concentration (µM) | % LDH Release (vs. Triton™ X-100) | % Viability (MTS Assay) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 5.2 ± 1.1 | 100 ± 4.5 | 1.0 ± 0.2 |
| 0.1 | 6.1 ± 1.5 | 98.2 ± 5.1 | 1.1 ± 0.3 |
| 1 | 8.3 ± 2.0 | 95.7 ± 6.2 | 1.5 ± 0.4 |
| 10 | 15.6 ± 3.5 | 80.1 ± 7.8 | 3.2 ± 0.8 |
| 50 | 45.8 ± 6.2 | 42.5 ± 8.1 | 6.8 ± 1.5 |
| 100 | 85.3 ± 8.9 | 15.3 ± 4.0 | 7.5 ± 1.8 |
Table 2: IC50 Values for this compound in Primary Human Hepatocytes
| Assay | IC50 (µM) |
| LDH Release | 55.4 |
| MTS Viability | 48.2 |
| Caspase-3/7 Activation | 25.8 |
Experimental Protocols
LDH Cytotoxicity Assay
This protocol is based on the principle that damaged cells release lactate dehydrogenase (LDH) into the culture medium.[6][9]
Materials:
-
LDH cytotoxicity assay kit
-
96-well clear plates
-
Primary hepatocytes seeded in a 96-well plate
-
This compound
-
10X Lysis Buffer (provided in most kits)
-
Stop Solution (provided in most kits)
-
Multi-well spectrophotometer
Procedure:
-
Seed primary hepatocytes in a 96-well plate and allow them to attach and form a monolayer.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Prepare controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Treat cells with 1X Lysis Buffer for 45 minutes before the end of the experiment.
-
Background: Culture medium alone.
-
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm using a multi-well spectrophotometer.
-
Calculation:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
MTS Cell Viability Assay
This colorimetric assay measures the reduction of a tetrazolium salt (MTS) to a formazan product by metabolically active cells.[13][20]
Materials:
-
MTS assay kit
-
96-well plates
-
Primary hepatocytes seeded in a 96-well plate
-
This compound
-
Multi-well spectrophotometer
Procedure:
-
Plate and treat primary hepatocytes with this compound as described in the LDH assay protocol.
-
At the end of the treatment period, add 20 µL of the MTS reagent to each well.[13]
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measure the absorbance at 490 nm using a multi-well spectrophotometer.
-
Calculation:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle-treated cells) x 100
-
Caspase-3/7 Activity Assay
This assay uses a luminogenic or fluorogenic substrate that is cleaved by activated caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][21]
Materials:
-
Caspase-Glo® 3/7 Assay kit or similar
-
96-well white-walled plates (for luminescence) or black-walled plates (for fluorescence)
-
Primary hepatocytes seeded in a 96-well plate
-
This compound
-
Luminometer or fluorometer
Procedure:
-
Plate and treat primary hepatocytes with this compound as described in the previous protocols.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculation:
-
Fold Change = (Signal of treated cells) / (Signal of vehicle-treated cells)
-
Visualizations
Caption: Potential mechanism of this compound action and cytotoxicity.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. news-medical.net [news-medical.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular lactate dehydrogenase concentration as an index of cytotoxicity in rat hepatocyte primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. ozbiosciences.com [ozbiosciences.com]
- 9. LDH Cytotoxicity Assay [3hbiomedical.com]
- 10. Applications of MTT assay to primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell viability assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Establishment of a Predictive In Vitro Assay for Assessment of the Hepatotoxic Potential of Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - FI [thermofisher.com]
- 18. bioivt.com [bioivt.com]
- 19. bioivt.com [bioivt.com]
- 20. reprocell.com [reprocell.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: HSD17B13 Inhibitors and Drug-Drug Interaction Potential
Disclaimer: As of November 2025, there is no publicly available information specifically for a compound designated "Hsd17B13-IN-63". Therefore, this technical support guide provides general information and troubleshooting advice relevant to the development of novel hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. The experimental protocols and data presented are illustrative and should be adapted to the specific inhibitor being investigated.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2][3] Genetic studies in humans have shown that certain inactive variants of the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4] This suggests that inhibiting the activity of the HSD17B13 protein could be a therapeutic strategy for these conditions.
Q2: What is the primary concern regarding drug-drug interactions (DDIs) with a novel HSD17B13 inhibitor?
The primary concern for any new drug candidate, including an HSD17B13 inhibitor, is its potential to alter the metabolism of other co-administered drugs. This interaction often occurs through the inhibition or induction of cytochrome P450 (CYP) enzymes, which are crucial for the breakdown of many medications. If an HSD17B13 inhibitor significantly affects a major CYP enzyme, it could lead to toxic accumulation or reduced efficacy of other drugs.
Q3: How is the potential for cytochrome P450 (CYP) inhibition typically assessed for a new compound?
The potential for CYP inhibition is usually evaluated using in vitro assays with human liver microsomes or recombinant human CYP enzymes. These experiments determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Q4: What do the IC50 values for CYP inhibition indicate?
The IC50 value represents the concentration of a drug that is required to inhibit 50% of the activity of a specific CYP enzyme. A lower IC50 value indicates a more potent inhibition. These values are crucial for predicting the likelihood of clinically significant drug-drug interactions.
Troubleshooting Guide
Problem 1: High variability in IC50 values for CYP inhibition assays.
-
Possible Cause 1: Compound solubility issues.
-
Troubleshooting: Ensure your HSD17B13 inhibitor is fully dissolved in the assay buffer. It may be necessary to use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid affecting enzyme activity. Check for precipitation during the assay.
-
-
Possible Cause 2: Non-specific binding.
-
Troubleshooting: The compound may be binding to the plasticware of the assay plate or to proteins in the microsomal preparation. Consider using low-binding plates and including a protein-binding assessment in your experimental plan.
-
-
Possible Cause 3: Time-dependent inhibition.
-
Troubleshooting: The inhibitor may be metabolically activated to a more potent inhibitor, or it may bind irreversibly to the enzyme. Conduct a pre-incubation experiment where the inhibitor is incubated with the microsomes and NADPH for a period before adding the probe substrate.
-
Problem 2: The compound shows significant inhibition of a major CYP isoform in vitro. What are the next steps?
-
Step 1: Determine the mechanism of inhibition.
-
Action: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed. This will provide more insight into the nature of the interaction.
-
-
Step 2: Evaluate the potential for clinical DDI.
-
Action: Use the in vitro IC50 values along with the expected clinical plasma concentrations of your inhibitor to calculate a basic static model for DDI risk (e.g., R-value or [I]/Ki ratio). If this indicates a potential for interaction, more complex physiologically based pharmacokinetic (PBPK) modeling may be warranted.
-
-
Step 3: Consider follow-up clinical studies.
-
Action: If the risk of a clinically significant DDI cannot be ruled out by in vitro and in silico methods, a clinical DDI study with a sensitive substrate of the affected CYP enzyme may be necessary.
-
Experimental Protocols & Data Presentation
Illustrative In Vitro CYP Inhibition Data
The following table presents hypothetical IC50 data for an example HSD17B13 inhibitor. This data would be used to assess its potential for drug-drug interactions.
| CYP Isoform | Probe Substrate | IC50 (µM) [Example Data] |
| CYP1A2 | Phenacetin | > 50 |
| CYP2B6 | Bupropion | > 50 |
| CYP2C8 | Amodiaquine | 25.3 |
| CYP2C9 | Diclofenac | 15.8 |
| CYP2C19 | S-Mephenytoin | > 50 |
| CYP2D6 | Dextromethorphan | 42.1 |
| CYP3A4 | Midazolam | > 50 |
| CYP3A4 | Testosterone | > 50 |
Protocol: Cytochrome P450 Inhibition Assay
Objective: To determine the IC50 of a test compound against major human CYP isoforms.
Materials:
-
Human liver microsomes (pooled)
-
Test HSD17B13 inhibitor
-
NADPH regenerating system
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare a stock solution of the HSD17B13 inhibitor in a suitable solvent (e.g., DMSO). Serially dilute the stock to create a range of working concentrations.
-
Incubation Mixture: In a 96-well plate, combine the human liver microsomes, the test inhibitor at various concentrations, and the CYP-specific probe substrate in the incubation buffer.
-
Initiation: Pre-warm the plate to 37°C. Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the metabolite from the probe substrate.
-
Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for assessing drug-drug interaction potential.
Caption: Proposed mechanism of HSD17B13 inhibition in hepatocytes.
References
- 1. mdpi.com [mdpi.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flow Cytometry Analysis of Hsd17B13-IN-63 Treated Immune Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hsd17B13-IN-63 in flow cytometry analysis of immune cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the 17-beta hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is predominantly expressed in the liver and is associated with lipid droplets.[1][2][3] Its inhibition is thought to modulate lipid metabolism and inflammatory responses. In the context of immune cells, targeting HSD17B13 may alter cellular activation and function by influencing lipid signaling pathways.
Q2: What are the expected effects of this compound on immune cell populations in flow cytometry analysis?
A2: Based on the known anti-inflammatory properties of HSD17B13 inhibition, you might observe:
-
A decrease in the frequency of activated T cell populations (e.g., CD69+, CD25+).
-
Modulation of cytokine production, which can be assessed by intracellular cytokine staining (e.g., a decrease in pro-inflammatory cytokines like TNF-α or IFN-γ).
-
Changes in the expression of surface markers related to immune cell function and metabolism.
Q3: How can I be sure that the observed effects are due to this compound and not to off-target effects or solvent toxicity?
A3: It is crucial to include proper controls in your experiment:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that have not been exposed to the inhibitor or vehicle.
-
Positive Control: If available, a known activator of the pathway you are investigating to ensure your assay is working.
-
Dose-Response Titration: Perform experiments with a range of this compound concentrations to establish a dose-dependent effect.
Q4: Can this compound treatment affect cell viability?
A4: Yes, like many small molecule inhibitors, this compound may impact cell viability, especially at higher concentrations or with prolonged incubation times. It is essential to include a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) in your flow cytometry panel to exclude dead cells from your analysis.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal for Target Marker | 1. Low Target Expression: The target protein may not be highly expressed on the cell type of interest or under the experimental conditions. 2. Suboptimal Antibody Concentration: The antibody titer may be too low. 3. Ineffective Fixation/Permeabilization (for intracellular targets): The chosen method may not be suitable for the target antigen.[5][6] 4. Inhibitor-Induced Downregulation: this compound treatment may have genuinely downregulated the expression of your target. | 1. Use Positive Controls: Include a cell type or stimulation condition known to express the target. 2. Titrate Antibodies: Perform an antibody titration experiment to determine the optimal concentration. 3. Optimize Protocol: Test different fixation and permeabilization reagents and protocols. 4. Time-Course and Dose-Response: Analyze marker expression at different time points and inhibitor concentrations. |
| High Background Staining | 1. Non-specific Antibody Binding: The antibody may be binding to Fc receptors on immune cells. 2. Excessive Antibody Concentration: Using too much antibody can lead to non-specific binding. 3. Inadequate Washing: Insufficient washing steps can leave unbound antibody. 4. Cell Death and Debris: Dead cells and debris can non-specifically bind antibodies. | 1. Use Fc Block: Incubate cells with an Fc receptor blocking reagent before adding your primary antibodies.[6] 2. Titrate Antibodies: Use the optimal, predetermined antibody concentration. 3. Optimize Wash Steps: Ensure adequate washing with an appropriate buffer (e.g., PBS with 1-2% BSA). 4. Gate on Viable, Single Cells: Use a viability dye and proper forward and side scatter gating to exclude dead cells and debris. |
| Increased Autofluorescence | 1. Inherent Properties of the Compound: Some small molecules can be fluorescent. 2. Cellular Stress: Drug treatment can induce cellular stress, leading to an increase in endogenous fluorophores like NAD(P)H.[7][8][9][10] | 1. Include an "Unstained Treated" Control: Analyze this compound treated cells without any fluorescent antibodies to measure the compound's contribution to fluorescence in your channels of interest. 2. Choose Appropriate Fluorochromes: Select brighter fluorochromes for your markers of interest to overcome the background autofluorescence. 3. Use a Spectral Flow Cytometer: If available, spectral unmixing can help to subtract the autofluorescence signature.[8][10] |
| Unexpected Changes in Forward and Side Scatter | 1. Cell Size and Granularity Changes: this compound treatment may alter cell morphology. 2. Cell Viability Issues: Dying or apoptotic cells can exhibit changes in their scatter properties. | 1. Careful Gating: Be consistent with your gating strategy across all samples. 2. Correlate with Viability: Use a viability dye to determine if scatter changes are linked to cell death. |
Data Presentation
Table 1: Hypothetical Effect of this compound on T Cell Activation and Cytokine Production
| Treatment Group | % CD69+ of CD4+ T Cells | % IFN-γ+ of CD8+ T Cells | % Viable Cells (CD45+) |
| Untreated | 5.2 ± 0.8 | 15.7 ± 2.1 | 95.1 ± 1.5 |
| Vehicle (DMSO) | 5.5 ± 0.9 | 16.1 ± 2.5 | 94.8 ± 1.8 |
| This compound (1 µM) | 3.1 ± 0.5 | 9.8 ± 1.7 | 93.5 ± 2.1 |
| This compound (10 µM) | 1.8 ± 0.3 | 5.4 ± 1.1 | 85.2 ± 3.4** |
| *p < 0.05, **p < 0.01 compared to Vehicle control. Data are presented as mean ± SD. |
Experimental Protocols
Protocol 1: Immunophenotyping of Human PBMCs Treated with this compound
-
Isolation of PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate cells at a density of 1 x 10^6 cells/mL.
-
Add this compound at the desired final concentrations (e.g., 1 µM, 10 µM). Include vehicle (DMSO) and untreated controls.
-
If studying activation, add a stimulant (e.g., anti-CD3/CD28 beads or PMA/Ionomycin) according to the manufacturer's protocol.
-
Incubate for the desired time period (e.g., 24-48 hours) at 37°C, 5% CO2.
-
-
Staining:
-
Harvest cells and wash with PBS.
-
Incubate with a fixable viability dye for 20 minutes at 4°C, protected from light.
-
Wash with FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Incubate with Fc block for 10 minutes at 4°C.
-
Add a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD69) and incubate for 30 minutes at 4°C, protected from light.
-
Wash twice with FACS buffer.
-
-
Intracellular Staining (Optional, for cytokines):
-
If measuring cytokines, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture.
-
After surface staining, fix and permeabilize the cells using a commercial kit.
-
Incubate with fluorescently conjugated antibodies against intracellular targets (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.
-
Wash twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend cells in FACS buffer.
-
Acquire samples on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.
-
Visualizations
References
- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. mdpi.com [mdpi.com]
- 4. High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Role of Autofluorescence in Flow Cytometric Analysis of Escherichia coli Treated with Bactericidal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. bdbiosciences.com [bdbiosciences.com]
Addressing batch-to-batch variability of Hsd17B13-IN-63
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Hsd17B13 inhibitors. While "Hsd17B13-IN-63" is not a publicly documented compound, this guide addresses the common issue of batch-to-batch variability that can occur with any novel small-molecule inhibitor. The principles and protocols provided here are designed to help researchers identify and mitigate sources of variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and what is its function?
A1: 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is an enzyme primarily found in the liver, where it is associated with lipid droplets.[1][2][3][4][5] It is involved in hepatic lipid metabolism.[6] Genetic variations that result in a loss of Hsd17B13 function have been associated with a reduced risk of chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][5][7] This makes Hsd17B13 an attractive therapeutic target for the treatment of these conditions.[8][9][10]
Q2: What are the known substrates for Hsd17B13?
A2: Hsd17B13 has been shown to have enzymatic activity towards several substrates, including steroids like β-estradiol and bioactive lipids such as leukotriene B4.[11][12] It also exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[1] The exact physiological substrate relevant to its role in liver disease is still an area of active investigation.[12]
Q3: Why is batch-to-batch variability a concern for Hsd17B13 inhibitors?
Q4: How can I ensure the quality of a new batch of an Hsd17B13 inhibitor?
A4: It is crucial to have a set of quality control (QC) assays to validate each new batch of an inhibitor. At a minimum, this should include:
-
Purity analysis: Typically performed by High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of the active compound.
-
Identity confirmation: Verified by Mass Spectrometry (MS) to ensure the correct molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
-
In vitro potency testing: A well-characterized biochemical assay, such as an Hsd17B13 enzymatic assay, should be used to determine the IC50 value of the new batch and compare it to a previously validated reference batch.
Troubleshooting Guide: Inconsistent Results with Hsd17B13 Inhibitors
This guide is designed to help you troubleshoot experiments where you are observing unexpected or inconsistent results with an Hsd17B13 inhibitor, potentially due to batch-to-batch variability.
Issue 1: A new batch of inhibitor shows lower than expected potency in our enzymatic assay.
-
Question: Have you confirmed the identity and purity of the new batch?
-
Answer: No.
-
Recommendation: Perform LC-MS and HPLC analysis to confirm the molecular weight and purity of the compound. Compare the results to the certificate of analysis (if available) and data from previous batches.
-
-
Answer: Yes, the identity and purity appear to be correct.
-
Question: Have you checked for the solubility of the compound in your assay buffer?
-
Answer: No.
-
Recommendation: Poor solubility can lead to a lower effective concentration of the inhibitor. Visually inspect for precipitation. Consider using a different solvent for your stock solution or adding a surfactant like Tween-20 to the assay buffer, if compatible with the assay.[13]
-
-
Answer: Yes, the compound is soluble.
-
Question: Are you using a consistent protocol and reagents for your assay?
-
Answer: We believe so.
-
Recommendation: Run a reference batch of the inhibitor in parallel with the new batch. This will help determine if the issue is with the compound or the assay itself. Also, ensure that the enzyme and substrate concentrations are consistent with previous experiments.
-
-
-
-
-
-
Issue 2: The inhibitor is active in our biochemical assay but shows no activity in our cell-based assay.
-
Question: Is the compound known to have poor cell permeability?
-
Answer: We are not sure.
-
Recommendation: Some compounds, particularly those with highly polar groups, may have low cell penetration.[11] Computational tools can be used to predict cell permeability. If poor permeability is suspected, you may need to modify the chemical structure of the inhibitor or use a different experimental system.
-
-
-
Question: Could the inhibitor be a substrate for efflux transporters in the cells?
-
Answer: This is a possibility.
-
Recommendation: Many cell lines express efflux transporters that can actively remove small molecules, reducing their intracellular concentration. You can test for this by co-incubating your inhibitor with known efflux transporter inhibitors.
-
-
-
Question: Is the inhibitor stable in the cell culture medium?
-
Answer: We have not tested this.
-
Recommendation: Incubate the inhibitor in the cell culture medium for the duration of your experiment, then analyze the medium by LC-MS to check for degradation. If the compound is unstable, you may need to perform shorter-term experiments or consider a more stable analog.
-
-
Data Presentation: Hypothetical Batch-to-Batch Variability Data
The following table illustrates how quantitative data for different batches of an Hsd17B13 inhibitor might be presented to identify variability.
| Parameter | Batch A (Reference) | Batch B | Batch C |
| Purity (HPLC) | 99.5% | 95.2% | 99.3% |
| Identity (MS) | Confirmed | Confirmed | Confirmed |
| IC50 (Enzymatic Assay) | 50 nM | 250 nM | 55 nM |
| IC50 (Cellular Assay) | 500 nM | >10 µM | 600 nM |
| Solubility (Assay Buffer) | 100 µM | 20 µM | 100 µM |
Interpretation:
-
Batch B shows lower purity, a significantly higher IC50 in the enzymatic assay, and no activity in the cellular assay, likely due to a combination of lower purity and poor solubility. This batch should not be used for further experiments.
-
Batch C performs similarly to the reference Batch A, indicating good quality and consistency.
Experimental Protocols
Hsd17B13 Enzymatic Activity Assay (Luminescence-Based)
This protocol is adapted from methods used to characterize Hsd17B13 inhibitors.[13]
Principle: The enzymatic activity of Hsd17B13 is measured by the production of NADH, which is detected using a coupled-enzyme luminescence assay (e.g., NAD-Glo™).
Materials:
-
Recombinant human Hsd17B13 protein
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[13]
-
Substrate: β-estradiol (or other suitable substrate)
-
Cofactor: NAD+
-
Hsd17B13 inhibitor (test compound and reference)
-
NAD-Glo™ Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the Hsd17B13 inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor dilutions. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).
-
Add the Hsd17B13 enzyme to each well (final concentration typically 50-100 nM).[13]
-
Add the substrate (e.g., 10-50 µM β-estradiol) and cofactor (NAD+) to initiate the reaction.[13]
-
Incubate the plate at room temperature for 60 minutes.
-
Add the NAD-Glo™ reagent according to the manufacturer's instructions.
-
Incubate for another 60 minutes to allow the luminescent signal to develop.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Hsd17B13 Activity Assay
This protocol is a general framework for measuring the activity of an Hsd17B13 inhibitor in a cellular context.
Principle: Overexpress Hsd17B13 in a suitable cell line (e.g., HEK293). Treat the cells with the inhibitor and a cell-permeable substrate. Measure the conversion of the substrate to its product by LC-MS.
Materials:
-
HEK293 cells
-
Hsd17B13 expression plasmid
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hsd17B13 inhibitor
-
Cell-permeable substrate for Hsd17B13
-
Phosphate-buffered saline (PBS)
-
Acetonitrile with 0.1% formic acid (for cell lysis and protein precipitation)
Procedure:
-
Seed HEK293 cells in a 24-well plate.
-
Transfect the cells with the Hsd17B13 expression plasmid.
-
Allow the cells to express the protein for 24-48 hours.
-
Treat the cells with various concentrations of the Hsd17B13 inhibitor for 1-4 hours.
-
Add the substrate to the cells and incubate for a defined period (e.g., 2-6 hours).
-
Wash the cells with PBS.
-
Lyse the cells and precipitate proteins by adding cold acetonitrile with 0.1% formic acid.
-
Centrifuge to pellet the cell debris.
-
Analyze the supernatant by LC-MS to quantify the substrate and product.
-
Calculate the percent inhibition of product formation at each inhibitor concentration and determine the IC50 value.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results with Hsd17B13 inhibitors.
Caption: Simplified signaling pathway involving Hsd17B13 and the point of intervention for an inhibitor.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. scispace.com [scispace.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. origene.com [origene.com]
- 11. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enanta.com [enanta.com]
Validation & Comparative
A Comparative Guide to Targeting HSD17B13: Small Molecule Inhibition vs. RNAi-Mediated Silencing
For researchers, scientists, and drug development professionals, the modulation of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic strategy for liver diseases, including non-alcoholic steatohepatitis (NASH). This guide provides a detailed comparison of two primary therapeutic modalities: small molecule inhibitors and RNA interference (RNAi)-mediated silencing of HSD17B13.
Human genetic studies have strongly validated HSD17B13 as a therapeutic target. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[1] This has spurred the development of therapeutic agents aimed at mimicking this protective effect by either inhibiting the HSD17B13 enzyme directly or reducing its expression. While the specific compound "Hsd17B13-IN-63" did not yield public data, this guide will compare RNAi approaches with the class of HSD17B13 small molecule inhibitors, for which preclinical and clinical data are available.
Mechanism of Action: A Tale of Two Strategies
dot
Caption: Small molecule inhibitors bind to the HSD17B13 protein, blocking its catalytic activity.
dot
Caption: RNAi agents degrade HSD17B13 mRNA, preventing protein synthesis.
Efficacy and Quantitative Comparison
| Parameter | Small Molecule Inhibitor (INI-822) | RNAi Therapeutic (ARO-HSD) | RNAi Therapeutic (ALN-HSD/rapirosiran) |
| Mechanism | Direct enzymatic inhibition | mRNA degradation (siRNA) | mRNA degradation (siRNA) |
| Target | HSD17B13 protein | HSD17B13 mRNA | HSD17B13 mRNA |
| Administration | Oral | Subcutaneous injection | Subcutaneous injection |
| Preclinical Efficacy | Potent and selective inhibition of HSD17B13, reduction in liver transaminases and specific bioactive lipids in animal models.[2] | Dose-dependent reduction of hepatic HSD17B13 gene expression in mice.[3] | Not specified |
| Clinical Efficacy (Phase I/II) | Currently in Phase 1 clinical trials.[4] | Mean reduction in hepatic HSD17B13 mRNA up to 93.4% at 200 mg dose. Mean reduction in ALT up to 42.3% at 200 mg dose. | Median reduction of 78% in liver HSD17B13 mRNA at 6 months in the 400 mg dose group. |
| Off-Target Effects | High selectivity over other HSD17B family members.[5] | Not specified in detail, but generally designed for high specificity. | Not specified in detail, but generally designed for high specificity. |
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay (for Small Molecule Inhibitors)
This assay is crucial for determining the potency (e.g., IC50) of small molecule inhibitors.
-
Enzyme and Substrate Preparation : Recombinant human HSD17B13 enzyme is purified. A known substrate, such as estradiol or leukotriene B4, and the cofactor NAD+ are prepared in an appropriate assay buffer.[6][7]
-
Compound Incubation : The small molecule inhibitor is serially diluted and incubated with the HSD17B13 enzyme and NAD+.[6]
-
Reaction Initiation and Detection : The reaction is initiated by adding the substrate. The conversion of the substrate to its product is monitored over time. A common detection method is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, which directly measures the substrate and product masses.[6][7]
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based HSD17B13 Silencing Assay (for RNAi Therapeutics)
This assay evaluates the ability of an RNAi agent to reduce HSD17B13 expression in a cellular context.
-
Cell Culture : A relevant cell line, typically human hepatocytes or a hepatoma cell line (e.g., Huh7), is cultured under standard conditions.
-
Transfection : The cells are transfected with the siRNA or ASO targeting HSD17B13 using a suitable transfection reagent. A non-targeting control siRNA is used as a negative control.
-
Incubation : The cells are incubated for a period (e.g., 48-72 hours) to allow for mRNA degradation and protein knockdown.
-
Analysis of HSD17B13 Expression :
-
mRNA levels : Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative levels of HSD17B13 mRNA compared to a housekeeping gene.
-
Protein levels : Cell lysates are prepared, and Western blotting is performed using an antibody specific for HSD17B13 to assess the reduction in protein levels.
-
-
Data Analysis : The percentage of knockdown in mRNA and protein expression is calculated relative to the cells treated with the non-targeting control.
Comparative Experimental Workflow
The following flowchart outlines a typical experimental workflow for comparing the efficacy of a small molecule inhibitor and an RNAi therapeutic targeting HSD17B13.
dot
Caption: A generalized workflow for the development and comparison of HSD17B13 therapeutics.
Conclusion
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]
- 5. inipharm.com [inipharm.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison of HSD17B13 Inhibitors: HSD17B13-IN-8 and BI-3231
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Due to the absence of publicly available data for "Hsd17B13-IN-63," this comparison focuses on HSD17B13-IN-8 and a well-characterized, publicly disclosed inhibitor, BI-3231.
Introduction to HSD17B13
17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and hepatocellular carcinoma.[3][4] This protective effect has established HSD17B13 as a key target for therapeutic intervention in chronic liver diseases. The enzyme is known to be involved in the metabolism of steroids, fatty acids, and retinol.[1][5] Overexpression of HSD17B13 is associated with increased lipid droplet size and number in hepatocytes.[3]
Inhibitor Performance: A Data-Driven Comparison
The following tables summarize the available quantitative data for HSD17B13-IN-8 and BI-3231, facilitating a clear comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency (IC50)
| Compound | Substrate | IC50 | Source |
| HSD17B13-IN-8 | Estradiol | < 0.1 µM | MedChemExpress |
| Leukotriene B3 | < 1 µM | MedChemExpress | |
| BI-3231 | Estradiol | Human: 1.4 nM (Ki) | [6] |
| Mouse: 2.1 nM (Ki) | [6] |
Table 2: Cellular Activity
| Compound | Assay Type | Cell Line | Activity | Source |
| BI-3231 | Human HSD17B13 Cellular Assay | Not Specified | 23 nM (IC50) | [6] |
No cellular activity data is publicly available for HSD17B13-IN-8.
Table 3: In Vivo Pharmacokinetics of BI-3231 in Mice
| Route of Administration | Bioavailability | Key Findings | Source |
| Oral (PO) | 10% | Rapid plasma clearance, extensive hepatic accumulation. | [6] |
| Subcutaneous (SC) | Significantly increased | Maintained systemic exposure >10-fold in vitro mouse Ki for over 8 hours. | [6] |
No in vivo pharmacokinetic data is publicly available for HSD17B13-IN-8.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of these findings.
HSD17B13 Enzymatic Inhibition Assay (Luminescence-Based)
This protocol is adapted from methods used to characterize HSD17B13 inhibitors like BI-3231.
Objective: To determine the in vitro potency of a test compound in inhibiting HSD17B13 enzymatic activity.
Materials:
-
Purified recombinant human HSD17B13 protein
-
Estradiol (substrate)
-
NAD+ (cofactor)
-
Test compound (e.g., HSD17B13-IN-8, BI-3231)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
NADH-Glo™ Detection Reagent (Promega)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, purified HSD17B13 enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of estradiol and NAD+.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced by adding the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based HSD17B13 Activity Assay
This protocol outlines a general method for assessing inhibitor activity in a cellular context.
Objective: To measure the ability of a test compound to inhibit HSD17B13 activity in intact cells.
Materials:
-
HEK293 or HepG2 cells transiently or stably overexpressing human HSD17B13
-
Cell culture medium
-
All-trans-retinol (substrate)
-
Test compound
-
Lysis buffer
-
HPLC system for retinoid analysis
Procedure:
-
Seed the HSD17B13-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified pre-incubation period.
-
Add all-trans-retinol to the cell culture medium and incubate for a defined period (e.g., 6-8 hours).[7]
-
Harvest the cells and the culture supernatant.
-
Extract retinoids from the cells and supernatant.
-
Quantify the levels of all-trans-retinol and its metabolite, retinaldehyde, using HPLC.[7]
-
Determine the inhibition of retinol metabolism at each compound concentration and calculate the IC50 value.
Visualizing HSD17B13 Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows related to HSD17B13.
HSD17B13 Signaling and Pathophysiological Role in NAFLD
Caption: HSD17B13 signaling in NAFLD pathogenesis.
Experimental Workflow for HSD17B13 Inhibitor Screening
Caption: Workflow for HSD17B13 inhibitor discovery.
Conclusion
Both HSD17B13-IN-8 and BI-3231 demonstrate potent inhibition of HSD17B13 in biochemical assays. BI-3231 is a more extensively characterized compound with published cellular and in vivo pharmacokinetic data, making it a valuable tool for further research into the biological functions of HSD17B13. The lack of public data on this compound prevents a direct comparison at this time. The provided experimental protocols and pathway diagrams serve as a resource for researchers in the field of liver disease to design and interpret studies aimed at targeting HSD17B13. As more data on novel inhibitors become available, the therapeutic landscape for NAFLD and NASH will continue to evolve.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-63: A Comparative Guide to Specificity Against HSD17B Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of Hsd17B13-IN-63, a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 13 (HSD17B13), against other members of the HSD17B enzyme family. The data presented is based on findings for the well-characterized and selective HSD17B13 inhibitor, BI-3231, which serves as a representative molecule for potent and selective inhibitors of this class.
Introduction to HSD17B13 and the HSD17B Family
The 17β-hydroxysteroid dehydrogenase (HSD17B) family comprises at least 14 known isoforms in mammals. These enzymes play crucial roles in the metabolism of steroids and other lipids by catalyzing the conversion between 17-ketosteroids and 17β-hydroxysteroids.[1] While many HSD17B members are involved in sex steroid metabolism, others have distinct functions.[2]
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including nonalcoholic steatohepatitis (NASH).[4][5] This has positioned HSD17B13 as a promising therapeutic target for these conditions. Consequently, the development of potent and selective inhibitors, such as this compound, is of significant interest.
Comparative Specificity of this compound
Evaluating the specificity of an inhibitor is critical to ensure on-target efficacy and minimize off-target effects. The following table summarizes the inhibitory activity of a representative HSD17B13 inhibitor, BI-3231, against HSD17B13 and its closest phylogenetic homolog, HSD17B11.
| Enzyme Target | IC50 (nM) | Selectivity (fold vs. hHSD17B13) |
| Human HSD17B13 | 1 | - |
| Mouse HSD17B13 | 13 | - |
| Human HSD17B11 | >10,000 | >10,000 |
Data is representative of the potent and selective HSD17B13 inhibitor BI-3231 and is intended to illustrate the typical selectivity profile of such compounds.[5][6]
The data clearly demonstrates a high degree of selectivity for HSD17B13 over its most closely related family member, HSD17B11.[4][5] This high selectivity is a crucial attribute for a therapeutic candidate, as it reduces the likelihood of unintended interactions with other HSD17B isoforms that have important physiological roles.
Experimental Protocols
The determination of inhibitor potency and selectivity is paramount. Below are detailed methodologies for key experiments used to characterize HSD17B13 inhibitors.
Recombinant Enzyme Expression and Purification
Human HSD17B13 and other HSD17B family members are individually expressed in an appropriate expression system (e.g., Sf9 insect cells or E. coli). The enzymes are typically engineered with an affinity tag (e.g., His-tag) to facilitate purification using affinity chromatography. The purity and concentration of the recombinant enzymes are confirmed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Biochemical Enzyme Activity Assay (RapidFire Mass Spectrometry)
This assay directly measures the enzymatic conversion of a substrate to its product.
Materials:
-
Purified recombinant HSD17B enzyme
-
Assay buffer: 100 mM TRIS, 100 mM NaCl, 0.5 mM EDTA, 0.1% TCEP, 0.05% BSA, 0.001% Tween20
-
Substrate (e.g., estradiol or leukotriene B4)
-
Cofactor (NAD+)
-
Test inhibitor (e.g., this compound)
-
384-well microtiter plates
-
RapidFire Mass Spectrometry system
Procedure:
-
Serially dilute the test inhibitor in 100% DMSO.
-
Spot 50 nL of the diluted inhibitor into the wells of a 384-well plate.
-
Add 6 µL of diluted recombinant HSD17B enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 6 µL of a substrate/cofactor mix.
-
Incubate for a defined period (e.g., 4 hours) at room temperature.
-
Stop the reaction by adding a quench solution containing an internal standard.
-
Analyze the samples using a RapidFire MS system to quantify the amount of product formed.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.[5]
Luminescence-Based NADH Detection Assay
This assay indirectly measures enzyme activity by quantifying the amount of NADH produced or consumed during the reaction.
Materials:
-
Purified recombinant HSD17B enzyme
-
Assay buffer
-
Substrate
-
Cofactor (NAD+ or NADH depending on the reaction direction)
-
Test inhibitor
-
Luminescent NADH detection kit (e.g., NAD-Glo™)
-
White opaque microplates
Procedure:
-
Dispense the test inhibitor at various concentrations into the wells of a white opaque microplate.
-
Add the HSD17B enzyme to the wells.
-
Add the substrate and cofactor to initiate the reaction.
-
Incubate at room temperature for a specified time.
-
Add the luminescent detection reagent according to the manufacturer's instructions. This reagent contains an enzyme that utilizes NADH to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
A decrease in signal (for NADH consuming reactions) or increase in signal (for NADH producing reactions) is correlated with enzyme activity.
-
Calculate IC50 values from the dose-response curves.[7]
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships.
Caption: Workflow for determining inhibitor potency using a RapidFire MS-based biochemical assay.
Caption: Conceptual diagram illustrating the high selectivity of this compound for its target enzyme.
References
- 1. academic.oup.com [academic.oup.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. enanta.com [enanta.com]
Unveiling Species-Specific Potency: A Comparative Guide to HSD17B13 Inhibitors in Human and Mouse Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hydroxysteroid 17-β-dehydrogenase 13 (HSD17B13) inhibitors, highlighting their cross-species activity in human and mouse cells. The data presented underscores the critical importance of evaluating therapeutic candidates in species-relevant models to ensure translational success.
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that has emerged as a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease in humans. However, significant differences in the enzymatic activity and function of the human and mouse orthologs of Hsd17b13 have been reported, making the cross-species evaluation of inhibitors a critical step in preclinical development.
This guide focuses on the comparative activity of publicly disclosed HSD17B13 inhibitors, with a particular emphasis on BI-3231, a potent and selective chemical probe, and developmental compounds from Enanta Pharmaceuticals.
Comparative Efficacy of HSD17B13 Inhibitors
The following tables summarize the in vitro potency of selected HSD17B13 inhibitors against the human and mouse enzymes and in cellular assays.
Table 1: Potency of BI-3231 Against Human and Mouse HSD17B13
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | - |
| Mouse HSD17B13 | Enzymatic | 14 | - | |
| Human HSD17B13 | Cellular | Double-digit nM | - |
Data sourced from publicly available information on BI-3231.[1][2][3]
Table 2: Potency and Selectivity of Enanta Pharmaceuticals' HSD17B13 Inhibitors
| Compound | Target | Assay Type | Potency |
| EP-036332 | Human HSD17B13 | Biochemical | Potent |
| Mouse HSD17B13 | Biochemical | Potent | |
| EP-040081 | Human HSD17B13 | Biochemical | Potent |
| Mouse HSD17B13 | Biochemical | Potent |
Potency is described as reported by the source. Specific IC50 values were not always disclosed in the referenced materials.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HSD17B13 inhibitors.
Recombinant HSD17B13 Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant HSD17B13.
Workflow for HSD17B13 Enzymatic Assay
Caption: Workflow of a typical in vitro enzymatic assay for HSD17B13.
Protocol:
-
Protein Expression and Purification: Recombinant human and mouse HSD17B13 are expressed, typically in an insect cell system (e.g., Sf9), and purified.
-
Assay Reaction: The assay is performed in a microplate format. Each well contains the purified HSD17B13 enzyme, a specific substrate (e.g., estradiol, retinol, or leukotriene B4), and the cofactor NAD+.
-
Inhibitor Addition: Test compounds are added to the wells at varying concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Detection: The enzymatic reaction leads to the production of a product and the conversion of NAD+ to NADH. The formation of the product can be monitored by mass spectrometry, or NADH production can be measured using a coupled-enzyme luminescence assay (e.g., NAD-Glo).[5][6]
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
HSD17B13 Cellular Assay
This assay measures the inhibition of HSD17B13 activity in a cellular context.
Workflow for HSD17B13 Cellular Assay
Caption: General workflow for a cell-based HSD17B13 activity assay.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or human hepatoma (HepG2) cells are cultured. These cells are engineered to stably or transiently express either human or mouse HSD17B13.[5][7][8]
-
Compound Treatment: The cells are treated with various concentrations of the test inhibitor.
-
Substrate Addition: A suitable substrate, such as estradiol, is added to the cell culture medium.[5]
-
Incubation: The cells are incubated for a specific duration to allow for substrate conversion by HSD17B13.
-
Sample Preparation: After incubation, the cells are lysed, and the supernatant is collected.
-
Product Detection: The amount of product formed (e.g., estrone from estradiol) is quantified using a sensitive analytical method like RapidFire mass spectrometry.[4][5]
-
Data Analysis: The cellular IC50 value is determined by plotting the inhibitor concentration against the percentage of product formation.
Signaling Pathway and Interspecies Differences
The precise physiological role and substrate of HSD17B13 are still under investigation, but it is known to be involved in hepatic lipid metabolism. There are notable differences between the human and mouse orthologs that may contribute to the observed variations in inhibitor potency and in vivo effects.
Proposed Role of HSD17B13 and Species Differences
Caption: Key reported differences between human and mouse HSD17B13 function.
Studies have revealed differential substrate preferences between the human and mouse HSD17B13 enzymes.[6] For instance, human HSD17B13 has been characterized as a retinol dehydrogenase, a function that has not been consistently observed for the mouse counterpart.[9] These functional distinctions, potentially arising from differences in their amino acid sequences, likely contribute to the varying protective effects of HSD17B13 loss-of-function between the two species.[10]
Conclusion
The development of HSD17B13 inhibitors as a therapeutic strategy for chronic liver diseases is a promising area of research. However, the data clearly indicates species-dependent differences in inhibitor potency and the fundamental biology of the target enzyme. As demonstrated with BI-3231, a significant drop in potency can be observed when moving from the human to the mouse enzyme. These findings emphasize the necessity of using humanized models or carefully interpreting data from murine systems in the preclinical assessment of HSD17B13 inhibitors. Future research should continue to elucidate the specific substrates and functions of both human and mouse HSD17B13 to build more predictive translational models.
References
- 1. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. opnme.com [opnme.com]
- 4. enanta.com [enanta.com]
- 5. enanta.com [enanta.com]
- 6. enanta.com [enanta.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating HSD17B13 Inhibition in Liver Disease Models: A Comparative Guide to Reproducibility Across Cell Lines
A detailed analysis of the effects of targeting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD), reveals both consistent and cell line-dependent outcomes. This guide provides a comparative overview of the reproducibility of HSD17B13 inhibition across different liver cell lines, supported by experimental data and detailed protocols.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[2][4][5] This has spurred the development of inhibitors targeting HSD17B13's enzymatic activity as a potential therapeutic strategy. This guide examines the effects of HSD17B13 modulation, through both chemical inhibition and genetic knockdown, across various in vitro models of liver cells, including the commonly used HepG2 and Huh7 cell lines, as well as primary hepatocytes.
Comparative Efficacy of HSD17B13 Inhibition
The primary role of HSD17B13 in hepatocytes is linked to lipid metabolism. Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in cultured human hepatocytes.[4] Consequently, the inhibition of HSD17B13 is expected to ameliorate lipotoxic effects. Studies on the selective HSD17B13 inhibitor, BI-3231, have demonstrated a significant decrease in triglyceride accumulation in both human cell lines and primary mouse hepatocytes under lipotoxic stress.[6] Furthermore, treatment with BI-3231 improved hepatocyte proliferation, cell differentiation, and lipid homeostasis.[6]
The following table summarizes the reported effects of HSD17B13 inhibition or knockdown in different liver cell lines.
| Cell Line | Intervention | Key Findings | Reference |
| HepG2 | HSD17B13 Overexpression | Increased triglyceride storage and Cd36 expression.[7] No significant effect on total lipid content in some studies.[8][9] | [7][8][9] |
| HSD17B13 Knockdown/Inhibition | shRNA-mediated knockdown reciprocally regulated lipid metabolism genes.[7] BI-3231 treatment decreased triglyceride accumulation under lipotoxic conditions.[6] | [6][7] | |
| Huh7 | HSD17B13 Overexpression | Overexpression of HSD17B13 led to increased lipid droplet accumulation and elevated intracellular levels of ALT and AST.[1] | [1] |
| Primary Human Hepatocytes | HSD17B13 Inhibition | Treatment with HSD17B13 inhibitors EP-036332 and EP-040081 led to a reduction in ceramide levels.[10] | [10] |
| Primary Mouse Hepatocytes | HSD17B13 Inhibition | BI-3231 treatment significantly decreased triglyceride accumulation induced by palmitic acid.[6] | [6] |
Experimental Methodologies
Reproducibility of experimental findings is critically dependent on the methodologies employed. Below are summarized protocols for key experiments used to assess the effects of HSD17B13 inhibition.
Cell Culture and Induction of Lipotoxicity
-
Cell Lines: HepG2 and Huh7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Lipotoxicity Induction: To mimic the conditions of NAFLD, cells are often treated with fatty acids. A common method involves incubating cells with palmitic acid. For example, lipotoxicity can be induced in HepG2 cells and primary mouse hepatocytes by treatment with palmitic acid.[6]
Assessment of Triglyceride Accumulation
-
Oil Red O Staining: A qualitative and semi-quantitative method to visualize intracellular lipid droplets. Cells are fixed, stained with Oil Red O solution, and imaged. The stained area can be quantified using image analysis software.
-
Triglyceride Quantification Kits: For a quantitative measurement, cellular lipids are extracted, and triglyceride levels are determined using commercially available colorimetric or fluorometric assay kits.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): To assess the impact of HSD17B13 inhibition on the expression of genes involved in lipid metabolism (e.g., Cd36, Cept1), inflammation, and fibrosis. RNA is extracted from cells, reverse-transcribed to cDNA, and then subjected to qRT-PCR analysis using specific primers.
Signaling Pathways and Experimental Workflow
The development of HSD17B13 inhibitors is based on its role in liver pathophysiology. The following diagrams illustrate the proposed mechanism of HSD17B13 and a typical experimental workflow for evaluating its inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. news-medical.net [news-medical.net]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. journals.physiology.org [journals.physiology.org]
- 7. biorxiv.org [biorxiv.org]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
Comparative Analysis of Hsd17B13 Inhibitors: In Vitro and In Vivo Potency
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro and in vivo potency of publicly disclosed small molecule inhibitors of Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases.
While specific data for a compound designated "Hsd17B13-IN-63" is not available in the public domain, this guide summarizes the reported potency of several other Hsd17B13 inhibitors to provide a valuable benchmark for drug discovery and development efforts in this area. The information presented is collated from various scientific publications and presentations.
Quantitative Potency Comparison
The following table summarizes the in vitro and, where available, in vivo potency of several Hsd17B13 inhibitors. This data allows for a direct comparison of their activity against the Hsd17B13 enzyme.
| Compound Name | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy Highlights |
| BI-3231 | Human Hsd17B13: single-digit nM (enzymatic assay); double-digit nM (cellular assay)[1][2] | Mouse models | Showed potential for in vivo characterization based on its pharmacokinetic profile.[2] |
| Inhibitor 32 | IC50 = 2.5 nM[3] | Mouse models of MASH | Exhibited robust anti-MASH effects and regulated hepatic lipids.[3] |
| EP-036332 | Human Hsd17B13: 14 nM; Mouse Hsd17B13: 2.5 nM[4] | Mouse model of autoimmune hepatitis | Decreased blood levels of ALT and various cytokines.[4] |
| EP-040081 | Human Hsd17B13: 79 nM; Mouse Hsd17B13: 74 nM[4] | Mouse model of autoimmune hepatitis | Decreased blood levels of ALT and various cytokines.[4] |
| HSD17B13-IN-23 | < 0.1 µM (with estradiol as substrate); < 1 µM (with Leukotriene B3 as substrate)[5] | Not specified | Plays an important role in nonalcoholic fatty liver diseases (NAFLDs) including NASH.[5] |
Experimental Protocols
The determination of in vitro and in vivo potency of Hsd17B13 inhibitors involves a series of standardized experimental procedures.
In Vitro Potency Determination
1. Recombinant Enzyme Inhibition Assay:
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of Hsd17B13.
-
Methodology:
-
Recombinant human or mouse Hsd17B13 enzyme is purified.
-
The enzyme is incubated with a known substrate (e.g., estradiol, leukotriene B4) and a cofactor (NAD+).[1][6][7]
-
The test compound is added at various concentrations.
-
The rate of product formation is measured, typically using mass spectrometry.[6][7]
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.
-
2. Cellular Inhibition Assay:
-
Objective: To assess the ability of a compound to inhibit Hsd17B13 activity within a cellular context.
-
Methodology:
-
A cell line (e.g., HEK293) is engineered to stably express human or mouse Hsd17B13.[6][7]
-
The cells are incubated with a substrate that can be metabolized by Hsd17B13 (e.g., estradiol).[6][7]
-
The test compound is added to the cell culture medium at different concentrations.
-
The level of the metabolic product is quantified from the cell lysate or supernatant.
-
The IC50 value is determined based on the reduction in product formation.
-
In Vivo Potency Assessment
1. Animal Models of Liver Disease:
-
Objective: To evaluate the therapeutic efficacy of an Hsd17B13 inhibitor in a living organism.
-
Methodology:
-
Mouse models that mimic human liver diseases such as NASH or autoimmune hepatitis are used. These can be induced by diet (e.g., choline-deficient, L-amino acid-defined, high-fat diet) or chemical agents (e.g., concanavalin A).[6][7]
-
The Hsd17B13 inhibitor is administered to the animals, typically via oral gavage.
-
After a defined treatment period, various endpoints are assessed, including:
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Hsd17B13 Signaling Pathway and Point of Inhibition.
Caption: Workflow for In Vitro and In Vivo Potency Assessment.
Caption: Logical Framework for Comparing Hsd17B13 Inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. enanta.com [enanta.com]
- 7. enanta.com [enanta.com]
Independent Validation of HSD17B13 Inhibition for the Attenuation of Liver Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of inhibiting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) in the context of liver injury, particularly non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH). While direct independent validation of a specific compound named "Hsd17B13-IN-63" is not publicly available, this document summarizes the extensive genetic and preclinical evidence supporting HSD17B13 inhibition as a promising therapeutic strategy. The performance of this strategy is compared with current standard-of-care options and other emerging therapies.
Introduction to HSD17B13 as a Therapeutic Target
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Its expression is significantly upregulated in patients with NAFLD.[3][4][5] Groundbreaking human genetic studies have identified loss-of-function variants in the HSD17B13 gene, most notably the rs72613567 polymorphism, which are associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma.[3][6][7] These genetic findings provide strong human validation for HSD17B13 as a therapeutic target for chronic liver diseases. The hypothesis is that inhibiting the enzymatic activity of HSD17B13 can replicate the protective effects observed in individuals carrying the loss-of-function gene variants.[4][8]
Comparative Efficacy of HSD17B13 Inhibition
The following tables summarize the effects of HSD17B13 loss-of-function (as a proxy for inhibition) compared to current and emerging therapies for NAFLD/NASH.
Table 1: Histological Outcomes in Liver Biopsy
| Therapeutic Strategy | Steatosis | Lobular Inflammation | Hepatocyte Ballooning | Fibrosis Stage | Reference |
| HSD17B13 Loss-of-Function | No significant change or slight worsening | Reduced | Reduced | Reduced | [6][7] |
| Vitamin E | Improvement | Improvement | Improvement | Improvement in some patients | [6] |
| Pioglitazone | Improvement | Improvement | Improvement | Improvement in some patients | [6] |
| FXR Agonists (e.g., Obeticholic Acid) | Improvement | Improvement | Improvement | Improvement (fibrosis) | N/A |
| ACC Inhibitors | Improvement (steatosis) | Variable | Variable | Variable | N/A |
| GLP-1 Agonists (e.g., Semaglutide) | Improvement | Improvement | Improvement | Improvement | N/A |
Table 2: Biomarker Changes in Liver Injury
| Therapeutic Strategy | ALT Levels | AST Levels | GGT Levels | Markers of Inflammation (e.g., CRP) | Reference |
| HSD17B13 Loss-of-Function | Reduced | Reduced | Reduced | Reduced | [7] |
| Vitamin E | Reduced | Reduced | Variable | Reduced | [6] |
| Pioglitazone | Reduced | Reduced | Variable | Reduced | [6] |
| FXR Agonists | Reduced | Reduced | Reduced | Reduced | N/A |
| ACC Inhibitors | Reduced | Reduced | Variable | Variable | N/A |
| GLP-1 Agonists | Reduced | Reduced | Reduced | Reduced | N/A |
Mechanism of Action and Signaling Pathways
The precise enzymatic function of HSD17B13 is still under investigation, but it is known to be involved in the metabolism of steroids, fatty acids, and retinol.[2][7] The protective effect of HSD17B13 loss-of-function is thought to be mediated by a reduction in the production of pro-inflammatory lipid mediators and a decrease in hepatic stellate cell activation, which is a key driver of fibrosis.[6]
Below is a diagram illustrating the proposed signaling pathway influenced by HSD17B13.
Caption: Proposed mechanism of HSD17B13 in liver injury and the effect of its inhibition.
Experimental Protocols
The validation of HSD17B13 inhibitors and the assessment of their protective effects in liver injury would involve a series of preclinical and clinical experiments.
In Vitro Enzyme Inhibition Assay
-
Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 protein is incubated with a known substrate (e.g., estradiol) and a cofactor (e.g., NAD+).
-
The test compound is added at various concentrations.
-
The reaction progress is monitored by measuring the formation of the product (e.g., estrone) or the change in cofactor concentration (e.g., NADH fluorescence).
-
IC50 values are calculated from the dose-response curves.
-
Cellular Assays in Hepatocytes
-
Objective: To assess the effect of the test compound on cellular phenotypes relevant to NAFLD/NASH.
-
Methodology:
-
Primary human hepatocytes or hepatocyte-like cell lines (e.g., HepG2, Huh7) are treated with lipotoxic agents (e.g., oleic acid, palmitic acid) to induce steatosis.
-
Cells are co-treated with the test compound.
-
Endpoints measured include:
-
Lipid Accumulation: Staining with Oil Red O or BODIPY, followed by quantification.
-
Inflammatory Gene Expression: RT-qPCR for genes such as IL-6, TNF-α, and CCL2.
-
Fibrosis-related Gene Expression: RT-qPCR for genes such as TGF-β, COL1A1, and ACTA2.
-
Cell Viability and Apoptosis: Assays such as MTT or TUNEL.
-
-
In Vivo Models of NAFLD/NASH
-
Objective: To evaluate the in vivo efficacy of the test compound in animal models of liver disease.
-
Methodology:
-
Rodent models that recapitulate key features of human NAFLD/NASH are used, such as:
-
Diet-induced models (e.g., high-fat diet, Western diet).
-
Chemically-induced models (e.g., carbon tetrachloride).
-
Genetically modified models.
-
-
Animals are treated with the test compound over a specified period.
-
Efficacy is assessed by:
-
Liver Histology: H&E staining for steatosis, inflammation, and ballooning; Sirius Red staining for fibrosis.
-
Serum Biomarkers: Measurement of ALT, AST, and other liver enzymes.
-
Gene and Protein Expression Analysis: Analysis of liver tissue for markers of inflammation and fibrosis.
-
-
Below is a workflow diagram for the preclinical validation of an HSD17B13 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Hsd17B13-IN-63: A General Laboratory Guide
Disclaimer: Specific disposal instructions for the compound "Hsd17B13-IN-63" are not publicly available. The following guidelines are based on general best practices for the disposal of laboratory research chemicals. Researchers must always consult their institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. For novel or uncharacterized compounds like this compound, a cautious approach, treating the substance as hazardous in the absence of complete data, is the recommended course of action.
Immediate Safety and Handling Precautions
Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
Step 1: Consult the Safety Data Sheet (SDS)
The first step in the disposal of any chemical is to consult its Safety Data Sheet (SDS), which provides comprehensive information on handling, storage, hazards, and disposal. If an SDS for this compound was provided by the manufacturer, it should be the primary source of guidance. If an SDS is not available, the compound must be treated as an unknown and potentially hazardous substance.
Step 2: Contact Your Institutional Environmental Health & Safety (EHS) Office
Your institution's EHS office is the definitive resource for chemical waste disposal procedures.[1][2] They are equipped to provide guidance specific to your location and the nature of the chemical. Inform them about the lack of specific disposal information for this compound and follow their instructions.
Step 3: Waste Characterization
In the absence of an SDS, the chemical waste must be characterized to determine if it is hazardous.[1][3] Hazardous waste is typically defined by one or more of the following characteristics:
-
Ignitability: Liquids with a flashpoint below 140°F, flammable solids, or oxidizers.[1]
-
Corrosivity: Aqueous solutions with a pH of ≤ 2 or ≥ 12.5.[1]
-
Reactivity: Substances that are unstable, react violently with water, or generate toxic gases when mixed with water.[1]
-
Toxicity: Harmful or fatal when ingested or absorbed.
Since the specific properties of this compound are not known, it should be handled as if it possesses one or more of these hazardous characteristics.
Step 4: Proper Waste Containment and Labeling
-
Container: Use a container that is compatible with the chemical waste.[2][4][5] The original container is often the best choice.[2] The container must be in good condition, leak-proof, and have a secure-fitting cap.[2][5]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste".[1][6] The label should include the full chemical name ("this compound"), the date accumulation started, and all known components of the waste stream.[6][7] Do not use abbreviations or chemical formulas on the label.[8]
Step 5: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][9]
-
Do not mix this compound waste with other incompatible waste streams.[5][9]
-
Keep different categories of waste, such as halogenated and non-halogenated solvents, separate.[6][9]
-
Store acids and bases in separate containers.[5]
Step 6: Storage and Disposal
-
Storage: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][5] This area should be at or near the point of waste generation.[1] Ensure secondary containment is in place to contain any potential spills.[2][4]
-
Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department.[1][2] They will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal.[10] Under no circumstances should hazardous chemical waste be disposed of down the drain or in the regular trash. [7]
Summary of Key Disposal Procedures
| Step | Action | Key Considerations |
| 1 | Consult SDS | If unavailable, treat the chemical as hazardous. |
| 2 | Contact EHS | Follow institutional and regulatory guidelines for disposal.[1][2] |
| 3 | Characterize Waste | Assume hazardous properties (ignitability, corrosivity, reactivity, toxicity) in the absence of data.[1] |
| 4 | Contain & Label | Use a compatible, sealed container.[2][4][5] Label clearly with "Hazardous Waste" and full chemical name.[1][6][8] |
| 5 | Segregate Waste | Do not mix with incompatible chemicals.[5][9] |
| 6 | Store & Dispose | Store in a designated satellite accumulation area with secondary containment.[1][2][5] Arrange for professional disposal through EHS.[1][10] |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. slu.edu [slu.edu]
- 8. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
